N,N'-Dibenzylethylenediamine-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
InChI Key |
JUHORIMYRDESRB-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Dibenzylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibenzylethylenediamine-d4 is the deuterium-labeled form of N,N'-Dibenzylethylenediamine, a compound also known as benzathine.[1][2] This isotopically labeled molecule serves as a crucial tool in pharmaceutical research, particularly in the field of pharmacokinetics. The replacement of four hydrogen atoms with deuterium (B1214612) allows for its use as an internal standard in bioanalytical studies, enabling precise quantification of the non-labeled drug in biological matrices.[1] Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[1] Deuteration has garnered significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, its application in pharmacokinetic studies, and the known biological activities of its non-deuterated counterpart.
Chemical and Physical Properties
The introduction of deuterium atoms into the N,N'-Dibenzylethylenediamine structure results in a molecule with a higher molecular weight than its non-labeled analog, which is the key property utilized in mass spectrometry-based quantification. The physicochemical properties of the deuterated and non-deuterated forms are otherwise very similar.
| Property | This compound | N,N'-Dibenzylethylenediamine |
| Molecular Formula | C₁₆H₁₆D₄N₂ | C₁₆H₂₀N₂ |
| Molecular Weight | 244.37 g/mol | 240.34 g/mol [3] |
| CAS Number | 1219795-20-6[1] | 140-28-3[3] |
| Synonyms | Benzathine-d4 | Benzathine, DBED[2] |
| Appearance | Not specified (likely a liquid or solid) | Liquid[3] |
| Boiling Point | Not specified | 195 °C at 4 mmHg[3] |
| Density | Not specified | 1.02 g/mL at 25 °C[3] |
| Refractive Index | Not specified | n20/D 1.565[3] |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:
-
¹H NMR of N,N'-Dibenzylethylenediamine diacetate: Spectral data is available and can be found in chemical databases.[4]
-
¹³C NMR of N,N'-Dibenzylethylenediamine diacetate: Spectral data is available and can be found in chemical databases.[5]
-
Mass Spectrum of N,N'-Dibenzylideneethylenediamine (a related compound): The NIST WebBook provides mass spectral data for this precursor, which can offer insights into the fragmentation of the ethylenediamine (B42938) core.[6]
Experimental Protocols
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a representative method can be adapted from general procedures for the synthesis of deuterated amines. One common approach involves the reduction of an imine precursor with a deuterium source.
Representative Synthesis Protocol:
-
Step 1: Synthesis of N,N'-Dibenzylideneethylenediamine.
-
To a solution of ethylenediamine in a suitable organic solvent (e.g., ethanol), add two equivalents of benzaldehyde.
-
Stir the reaction mixture at room temperature. The product, N,N'-Dibenzylideneethylenediamine, will precipitate out of the solution and can be collected by filtration.
-
-
Step 2: Deuterium Reduction.
-
Suspend the N,N'-Dibenzylideneethylenediamine in a deuterated solvent such as methanol-d4.
-
Add a reducing agent capable of donating deuterium, such as sodium borodeuteride (NaBD₄), in portions while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction carefully with D₂O.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Use as an Internal Standard in Pharmacokinetic Studies
This compound is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to accurately quantify the concentration of a target analyte (the non-deuterated drug) in biological samples. The addition of a known amount of the deuterated IS to the samples at an early stage of sample preparation helps to correct for variability in extraction, matrix effects, and instrument response.[7][8]
Detailed Experimental Protocol for Bioanalysis:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard by diluting the stock solution to a concentration that provides an appropriate response in the LC-MS system (typically in the ng/mL range).
-
-
Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 volumes (300 µL) of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for both the analyte and the internal standard.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both N,N'-Dibenzylethylenediamine and this compound. The d4-labeled compound will have a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than the non-labeled compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity of N,N'-Dibenzylethylenediamine
While this compound is primarily used as a bioanalytical tool, its non-deuterated counterpart, N,N'-Dibenzylethylenediamine (benzathine), is known for its own biological applications and has been investigated for potential therapeutic effects.
-
Component of Benzathine Penicillin: N,N'-Dibenzylethylenediamine is famously used to form a salt with penicillin G, creating benzathine penicillin. This formulation provides a long-acting depot for the slow release of penicillin upon intramuscular injection, maintaining therapeutic concentrations for an extended period.
-
Potential Hepatitis C Virus (HCV) Inhibition: Some research has explored N,N'-Dibenzylethylenediamine and its derivatives as potential inhibitors of the Hepatitis C virus. The exact mechanism and signaling pathway are not fully elucidated for this specific compound, but HCV inhibitors often target viral proteins essential for replication, such as the NS3/4A protease or the NS5B polymerase.
-
Potential Cholesterol Biosynthesis Inhibition: There are indications that N,N'-Dibenzylethylenediamine and related compounds may act as inhibitors of cholesterol biosynthesis. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, and inhibition at various steps can have significant physiological effects.
Disclaimer: The following diagrams represent generalized signaling pathways and do not depict the specific, confirmed mechanism of action for N,N'-Dibenzylethylenediamine. They are provided for illustrative purposes based on the general mechanisms of drugs in these classes.
Conclusion
This compound is a valuable tool for researchers in drug development, primarily serving as a highly reliable internal standard for the quantitative analysis of its non-deuterated analog in biological matrices. Its use significantly enhances the accuracy and precision of pharmacokinetic studies. While the non-deuterated form, N,N'-Dibenzylethylenediamine, has established roles and potential therapeutic applications, the primary function of the deuterated version remains in the realm of bioanalysis, underpinning the robust evaluation of new chemical entities.
References
- 1. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]
- 2. Human Metabolome Database: Showing metabocard for N,N'-Dibenzylethylenediamine (HMDB0255273) [hmdb.ca]
- 3. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 1H NMR [m.chemicalbook.com]
- 5. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 13C NMR spectrum [chemicalbook.com]
- 6. N,N'-Dibenzylideneethylenediamine [webbook.nist.gov]
- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
N,N'-Dibenzylethylenediamine-d4 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N,N'-Dibenzylethylenediamine-d4. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties of both the deuterated and non-deuterated forms, provides illustrative experimental protocols for its primary application, and includes logical and workflow diagrams to support understanding.
Chemical Structure and Properties
This compound is the deuterated analog of N,N'-Dibenzylethylenediamine, with four deuterium (B1214612) atoms incorporated into the ethylenediamine (B42938) backbone. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.
Chemical Structure:
-
N,N'-Dibenzylethylenediamine:
-
SMILES: C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
-
InChI: 1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
-
-
This compound:
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart. Data for the deuterated compound is sourced from supplier specifications, while data for the non-deuterated compound is compiled from various chemical suppliers and databases.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1219795-20-6 | [1][2] |
| Molecular Formula | C16H16D4N2 | [1] |
| Molecular Weight | 244.37 g/mol | [1] |
| Isotopic Purity | 98 atom % D | [2] |
| Chemical Purity | min 98% | [2] |
| Predicted Boiling Point | 373.8 ± 22.0 °C at 760 mmHg | |
| Predicted Density | 1.0 ± 0.1 g/cm³ | |
| Predicted Flash Point | 220.5 ± 14.1 °C |
Table 2: Properties of N,N'-Dibenzylethylenediamine (Non-deuterated)
| Property | Value | Source(s) |
| CAS Number | 140-28-3 | |
| Molecular Formula | C16H20N2 | [3] |
| Molecular Weight | 240.34 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 195 °C at 4 mmHg | |
| Density | 1.02 g/mL at 25 °C | |
| Refractive Index | n20/D 1.565 | |
| Flash Point | 113 °C (closed cup) | [4] |
Experimental Protocols
The primary application of this compound is as an internal standard in pharmacokinetic studies. Below are representative protocols for its synthesis and use in a typical bioanalytical workflow.
Synthesis of this compound
A plausible synthetic route for this compound involves the reductive amination of benzaldehyde (B42025) with ethylenediamine-d4.
Methodology:
-
Dissolution: Ethylenediamine-d4 is dissolved in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Aldehyde Addition: Two equivalents of benzaldehyde are added to the solution.
-
Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation (H2 over Pd/C), is introduced to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield pure this compound.
Use as an Internal Standard in LC-MS/MS
This compound is employed to accurately quantify its non-deuterated analog in biological matrices.
Methodology:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological samples (e.g., plasma, urine), calibration standards, and quality control samples.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system for separation of the analyte from other matrix components.
-
The eluent is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (N,N'-Dibenzylethylenediamine) and the internal standard (this compound).
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Signaling Pathways and Logical Relationships
As a synthetic molecule primarily used for analytical purposes, this compound is not known to be directly involved in specific biological signaling pathways. Its utility lies in its chemical and physical similarity to the non-deuterated analyte, allowing it to serve as a reliable tracer in pharmacokinetic and metabolic studies. The logical relationship in its application is centered on the principle of isotope dilution mass spectrometry.
Conclusion
This compound is a valuable tool for researchers in drug development and related fields. Its key application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. This guide provides essential information on its chemical properties and a framework for its synthesis and application in robust bioanalytical methods.
References
The Role of N,N'-Dibenzylethylenediamine-d4 as an Internal Standard: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium-labeled compounds are frequently employed. This technical guide provides an in-depth look at the mechanism of action of N,N'-Dibenzylethylenediamine-d4 as an internal standard, its physicochemical properties, and a generalized experimental workflow for its application.
Core Principle: Isotope Dilution Mass Spectrometry
The foundational mechanism behind the use of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample at the earliest stage of the analytical process.
Because this compound is structurally and chemically almost identical to the native analyte (N,N'-Dibenzylethylenediamine), it behaves similarly throughout the entire analytical workflow, including extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer, will affect both the analyte and the internal standard to a similar degree.
The key difference lies in their mass. The incorporation of four deuterium (B1214612) atoms in this compound results in a mass shift of approximately 4 Da compared to the unlabeled analyte. This mass difference allows the mass spectrometer to distinguish and independently quantify the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, the variations encountered during the analytical process are normalized, leading to highly accurate and precise quantification of the analyte.
Physicochemical Properties
The efficacy of a SIL internal standard is rooted in its physicochemical similarity to the analyte. The substitution of hydrogen with deuterium results in negligible changes to properties like polarity, boiling point, and chromatographic retention time. This ensures that the analyte and the internal standard co-elute or elute in very close proximity during chromatography, a critical factor for accurate correction of matrix effects.
Table 1: Physicochemical Properties of N,N'-Dibenzylethylenediamine and its d4-Isotopologue
| Property | N,N'-Dibenzylethylenediamine | This compound |
| CAS Number | 140-28-3 | 1219795-20-6 |
| Molecular Formula | C₁₆H₂₀N₂ | C₁₆H₁₆D₄N₂ |
| Molecular Weight | 240.34 g/mol | ~244.37 g/mol |
| Boiling Point | 195 °C at 4 mmHg | Similar to unlabeled compound |
| Density | 1.02 g/mL at 25 °C | Similar to unlabeled compound |
Generalized Experimental Protocol
The following provides a general methodology for the use of this compound as an internal standard in a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters would need to be optimized for the analyte of interest and the sample matrix.
Preparation of Standard and Spiking Solutions
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve N,N'-Dibenzylethylenediamine and this compound in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development to provide a stable and appropriate signal intensity.
Sample Preparation (e.g., Protein Precipitation from Plasma)
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add a precise volume (e.g., 10 µL) of the internal standard spiking solution to each sample, vortex to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The specific m/z transitions would need to be determined experimentally.
-
Visualizing the Workflow
The following diagrams illustrate the core principles and a typical workflow for using this compound as an internal standard.
Caption: The core principle of isotope dilution using an internal standard.
Caption: A typical experimental workflow for sample analysis.
Conclusion
This compound serves as a robust internal standard for the accurate quantification of its unlabeled counterpart in complex matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows it to effectively compensate for variations inherent in the analytical process. By understanding its properties and implementing a well-designed experimental protocol, researchers and drug development professionals can achieve high-quality, reliable quantitative data essential for their studies.
The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the demanding fields of pharmaceutical development and clinical research, the precise and accurate measurement of target analytes is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive reference technique, offering unparalleled accuracy and precision.[1] This in-depth guide elucidates the core principles of IDMS, with a specific focus on the application of deuterated internal standards, and provides a comprehensive framework for its practical implementation.
Core Principle: Mitigating Analytical Variability
Quantitative mass spectrometry is susceptible to various sources of error that can compromise data integrity. These challenges primarily arise from sample preparation inconsistencies, matrix effects, and instrumental fluctuations.[2]
-
Sample Preparation: Variability in recovery rates during extraction, evaporation, or reconstitution steps can lead to inaccurate quantification.[2]
-
Matrix Effects: Co-eluting endogenous components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to erroneous measurements.[2]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over time can impact reproducibility.[2]
Isotope dilution mass spectrometry effectively overcomes these hurdles by employing a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[2] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are the most commonly utilized SILs due to their cost-effectiveness and wide availability.[2]
The fundamental premise of IDMS lies in adding a known quantity of the deuterated internal standard to the sample at the very beginning of the analytical workflow.[2][3] Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement during mass spectrometric analysis.[4][5] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[2] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification.[2]
The Deuterated Standard Advantage
While other stable isotopes like ¹³C and ¹⁵N can also be used, deuterium labeling offers a practical balance of performance and cost.[2] The key is to ensure the deuterium label is placed on a non-exchangeable position within the molecule to prevent H/D back-exchange.[2]
| Feature | Deuterated (²H) Standard | Heavy-Atom (¹³C, ¹⁵N) Standard |
| Chromatographic Co-elution | Often elutes slightly earlier than the analyte. | Co-elutes perfectly with the analyte.[2] |
| Isotopic Stability | Can be susceptible to H/D back-exchange if the label is on an exchangeable site (e.g., -OH, -NH).[2] | Highly stable as the isotope is integrated into the carbon or nitrogen backbone.[2] |
| Synthesis & Cost | Generally easier and more cost-effective to synthesize.[2][5] | Synthesis is often more complex and expensive.[2] |
| Availability | Widely available for a vast range of compounds.[2] | Less commonly available. |
Experimental Workflow and Protocol
A typical IDMS experiment involves a series of well-defined steps to ensure data quality and reproducibility.
Experimental workflow for isotope dilution mass spectrometry.
Detailed Experimental Protocol
This protocol provides a general framework. Specific parameters should be optimized based on the analyte and matrix.
1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare concentrated stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a representative blank matrix (e.g., drug-free plasma). A constant amount of the deuterated internal standard is added to each calibration standard.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix to assess the accuracy and precision of the method.[2]
2. Sample Preparation
-
Thawing and Aliquoting: Thaw unknown samples, calibration standards, and QC samples. Aliquot a precise volume of each into labeled tubes.
-
Spiking with Internal Standard: Add a precise volume of the deuterated internal standard working solution to all samples, standards, and QCs (except for blank matrix samples used to assess interferences).
-
Homogenization: Vortex each tube to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
-
Protein Precipitation (for biological samples): Add a protein precipitation agent (e.g., acetonitrile, methanol, or a mixture with zinc sulfate) to each tube.[6] Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the liquid chromatography (LC) separation.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples onto an appropriate LC column. The chromatographic method should be optimized to achieve good separation of the analyte from potential interferences.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.
-
Calibration Curve Construction: For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should typically be ≥ 0.99.[2]
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation and Validation
Quantitative results from an IDMS assay should be presented in a clear and organized manner. Method validation is crucial to ensure the reliability of the data and should be performed according to regulatory guidelines (e.g., FDA, EMA).
Representative Quantitative Data Summary
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |
| Blank | 0 | 1,510,234 | 0.000 | < LLOQ | 0 | - |
| Cal 1 | 10,567 | 1,498,765 | 0.007 | 1.0 | 1.0 | 100.0 |
| Cal 2 | 24,890 | 1,523,456 | 0.016 | 2.5 | 2.5 | 101.2 |
| Cal 3 | 51,234 | 1,501,890 | 0.034 | 5.0 | 5.0 | 98.8 |
| Cal 4 | 102,456 | 1,489,012 | 0.069 | 10.0 | 10.0 | 102.1 |
| Cal 5 | 255,678 | 1,515,678 | 0.169 | 25.0 | 25.0 | 99.5 |
| Cal 6 | 501,234 | 1,495,345 | 0.335 | 50.0 | 50.0 | 101.8 |
| Cal 7 | 998,765 | 1,505,876 | 0.663 | 100.0 | 100.0 | 99.3 |
| LQC | 29,876 | 1,509,876 | 0.020 | 2.9 | 3.0 | 96.7 |
| MQC | 450,123 | 1,499,543 | 0.300 | 45.1 | 45.0 | 100.2 |
| HQC | 856,789 | 1,512,345 | 0.567 | 85.0 | 85.0 | 100.0 |
| Unknown 1 | 154,321 | 1,503,456 | 0.103 | 15.4 | - | - |
| Unknown 2 | 678,901 | 1,498,765 | 0.453 | 68.0 | - | - |
Key Method Validation Parameters
| Parameter | Acceptance Criteria |
| Accuracy and Precision | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[2] |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% for at least six different sources of the biological matrix.[2] |
| Recovery | The extraction efficiency of the analyte and the internal standard should be consistent and reproducible.[2] |
| Stability | Analyte and internal standard stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2] |
Logical Relationship of IDMS
The underlying logic of IDMS is based on the direct relationship between the analyte and its deuterated counterpart.
Logical relationship in isotope dilution mass spectrometry.
Conclusion
Isotope dilution mass spectrometry using deuterated internal standards represents the pinnacle of quantitative analytical science. By effectively compensating for nearly all sources of analytical variability, this technique delivers data of the highest accuracy, precision, and reliability. For researchers, scientists, and drug development professionals, a thorough understanding and proficient implementation of IDMS are indispensable for generating robust and defensible quantitative results.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. americanlaboratory.com [americanlaboratory.com]
A Technical Guide to N,N'-Dibenzylethylenediamine-d4: Molecular Properties and Characterization
This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing core information on the isotopically labeled compound N,N'-Dibenzylethylenediamine-d4. Deuterated compounds are critical in pharmaceutical research, particularly as internal standards for quantitative analysis by mass spectrometry and for studying pharmacokinetic and metabolic profiles.
Core Molecular Data
This compound is the deuterium-labeled form of N,N'-Dibenzylethylenediamine. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a predictable increase in molecular weight with minimal impact on chemical properties. The pertinent molecular data for both the deuterated and non-deuterated (protio) forms are summarized below for direct comparison.
| Property | N,N'-Dibenzylethylenediamine (Protio Form) | This compound (Deuterated Form) |
| Molecular Formula | C₁₆H₂₀N₂[1][2][3][4][5] | C₁₆H₁₆D₄N₂ |
| Average Molecular Weight | 240.34 g/mol | 244.37 g/mol |
| CAS Number | 140-28-3[3] | 1219795-20-6[6] |
Experimental Protocols for Characterization
The determination of molecular formula and weight for isotopically labeled compounds like this compound relies on high-precision analytical techniques. The following are standard methodologies employed for this purpose.
1. Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula.
-
Objective: To determine the accurate mass of the parent ion and confirm the incorporation of four deuterium atoms.
-
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate intact molecular ions with minimal fragmentation. For this compound, ESI in positive ion mode would be effective, producing the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Acquisition: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm).
-
-
Expected Results:
-
The protio-compound (C₁₆H₂₀N₂) would show a primary ion at an m/z corresponding to its monoisotopic mass (240.1626) + mass of a proton.
-
The deuterated compound (C₁₆H₁₆D₄N₂) would show a primary ion at an m/z corresponding to its monoisotopic mass (244.1877) + mass of a proton. The observed 4-dalton mass shift confirms the successful deuteration. The high-resolution data allows for the software-based prediction and confirmation of the elemental formula.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the position of the deuterium labels.
-
Objective: To verify that the deuterium atoms have replaced hydrogens at specific locations on the ethylenediamine (B42938) backbone and to confirm the overall molecular structure.
-
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain signals in the region of interest.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the -d4 compound, the signals corresponding to the protons on the ethylenediamine bridge (the -CH₂CH₂- group) would be absent or significantly diminished compared to the spectrum of the non-deuterated standard. The signals for the benzyl (B1604629) protons would remain.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the ethylenediamine bridge, confirming the location of the deuterium labels.
-
¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated -CD₂CD₂- group would appear as multiplets with attenuated intensity due to C-D coupling, providing further structural confirmation.
-
Logical Relationship Diagram
The following diagram illustrates the logical progression from the base compound to its deuterated analogue and its associated molecular properties.
Caption: Isotopic labeling of a base compound to yield its deuterated analogue.
References
- 1. N,N'-DIBENZYLETHYLENEDIAMINE|lookchem [lookchem.com]
- 2. cenmed.com [cenmed.com]
- 3. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to N,N'-Dibenzylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N'-Dibenzylethylenediamine-d4, a deuterated form of N,N'-Dibenzylethylenediamine. It is intended to serve as a technical resource, offering key data, experimental protocols, and workflow visualizations to support its application in research and development, particularly in the realm of pharmacokinetics and bioanalytical assays.
Core Compound Identification
-
Compound Name: this compound
-
CAS Number: 1219795-20-6[1]
-
Non-Deuterated Analogue: N,N'-Dibenzylethylenediamine (CAS Number: 140-28-3)[2][3]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂ | [2][3] |
| Molecular Weight | 240.34 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid or melt | [4] |
| Boiling Point | 195 °C at 4 mmHg | [3] |
| Density | 1.02 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.565 | [3] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Slightly soluble in water |
Synthesis Overview
The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the N,N'-Dibenzylethylenediamine structure. While a specific, detailed protocol for this exact molecule is not publicly available, a general and plausible synthetic route can be inferred from established methods for deuterating aromatic amines. One common method involves acid-catalyzed hydrogen-deuterium exchange.[5]
A potential synthesis workflow is outlined below:
Caption: Plausible synthesis route for this compound.
Experimental Protocols
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for pharmacokinetic (PK) studies of a corresponding active pharmaceutical ingredient (API).[1] The use of a SIL-IS is considered the "gold standard" in LC-MS based bioanalysis to correct for variability during sample processing and analysis.[6]
Protocol: Quantification of an Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known concentrations of the analyte stock solution into blank plasma.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the appropriate solvent. This concentration should be optimized to provide a stable and reproducible signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound. The specific transitions will need to be determined and optimized during method development.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The use of this compound as an internal standard is a critical component of the bioanalytical workflow within a larger pharmacokinetic study.
Caption: Bioanalytical workflow for a pharmacokinetic study.
Signaling Pathways
N,N'-Dibenzylethylenediamine and its deuterated analogue are not known to be directly involved in specific signaling pathways. Their primary role in a research context is as a tool for the accurate quantification of other molecules, rather than as a modulator of biological activity itself.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, enabling highly accurate and precise quantification of analytes in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods is crucial for obtaining reliable pharmacokinetic data, which is a cornerstone of regulatory submissions for new drug candidates. This guide provides a foundational understanding of its properties, a plausible synthesis approach, and a detailed experimental framework for its application.
References
- 1. This compound | CAS#:1219795-20-6 | Chemsrc [chemsrc.com]
- 2. N,N′-ジベンジルエチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N'-Dibenzylethylenediamine, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Understanding deuterated compounds for quantitative analysis
An In-depth Technical Guide to Deuterated Compounds for Quantitative Analysis
Introduction
In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for high precision and accuracy in quantitative analysis is paramount. Deuterated compounds, which are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have emerged as an indispensable tool. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds as internal standards in quantitative analysis, primarily focusing on mass spectrometry-based techniques.
The stability and unique mass signature of deuterium make these compounds ideal internal standards for Isotope Dilution Mass Spectrometry (IDMS). By introducing a known quantity of a deuterated analog of the analyte into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. This results in significantly improved accuracy and precision of quantification.
Core Principles: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, a deuterated compound) to a sample before analysis. The fundamental principle is that the deuterated internal standard (IS) behaves chemically and physically identically to the endogenous analyte of interest.
The key steps in IDMS using a deuterated internal standard are outlined below:
Figure 1: A generalized workflow for Isotope Dilution Mass Spectrometry (IDMS).
During mass spectrometry analysis, the instrument detects both the non-labeled (native) analyte and the deuterated internal standard. Because they are chemically identical, they co-elute during chromatographic separation. However, due to the mass difference, they are distinguishable in the mass spectrometer. Quantification is then achieved by calculating the ratio of the signal intensity of the analyte to that of the internal standard.
Advantages of Using Deuterated Internal Standards
The use of deuterated compounds as internal standards offers several distinct advantages over other quantification methods.
| Feature | Benefit |
| Chemical and Physical Identity | The deuterated standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, correcting for losses at each step. |
| Co-elution | In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the analyte, providing optimal correction for matrix effects and ionization suppression/enhancement. |
| High Accuracy and Precision | IDMS is considered a "gold standard" method for quantitative analysis due to its ability to minimize experimental variability. |
| Specificity | The mass difference ensures that the signal from the internal standard is clearly distinguishable from the analyte signal. |
Experimental Protocol: Quantification of a Drug in Plasma using LC-MS/MS
This section details a representative protocol for the quantification of a hypothetical drug, "Drug X," in human plasma using a deuterated internal standard ("Drug X-d4").
1. Materials and Reagents:
-
Drug X analytical standard
-
Drug X-d4 internal standard
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Drug X and Drug X-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Drug X stock solution with 50% methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Drug X-d4 stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation):
Figure 2: A typical protein precipitation workflow for plasma sample preparation.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions:
-
Drug X: e.g., Q1: 450.2 -> Q3: 250.1
-
Drug X-d4: e.g., Q1: 454.2 -> Q3: 254.1
-
5. Data Analysis and Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of Drug X in the unknown samples.
Considerations for Method Development
Several factors must be considered when developing a quantitative method using deuterated internal standards.
| Consideration | Key Aspects |
| Degree of Deuteration | A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift and prevent isotopic overlap with the analyte. A mass shift of +3 amu or greater is generally recommended. |
| Position of Deuteration | Deuterium atoms should be placed in a stable position within the molecule to prevent back-exchange with hydrogen atoms. Aromatic or other non-labile positions are preferred. |
| Isotopic Purity | The deuterated internal standard should have high isotopic purity to minimize any contribution to the analyte signal. |
| Chemical Purity | The chemical purity of the standard is also critical for accurate quantification. |
Logical Relationship: Selection of an Appropriate Internal Standard
The decision-making process for selecting a suitable internal standard is critical for robust bioanalysis.
Methodological & Application
Application Note: High-Throughput Quantification of Benzathine Penicillin G in Biological Matrices using N,N'-Dibenzylethylenediamine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzathine Penicillin G in plasma and tissue samples. The method utilizes a stable isotope-labeled internal standard, N,N'-Dibenzylethylenediamine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometer parameters for reliable quantification. This method is suitable for pharmacokinetic studies, drug metabolism research, and residue analysis in drug development and food safety applications.
Introduction
Benzathine Penicillin G is a long-acting antibiotic formulation where Penicillin G is combined with N,N'-dibenzylethylenediamine. Accurate quantification of this antibiotic in biological matrices is crucial for understanding its pharmacokinetics and ensuring its efficacy and safety. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis.[1][2] A SIL-IS is chemically identical to the analyte but has a higher mass, allowing the mass spectrometer to differentiate between them.[3] By co-eluting with the analyte, the SIL-IS effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly reliable results.[1][2][4][5]
This compound is the deuterated form of N,N'-Dibenzylethylenediamine, a key component of Benzathine Penicillin G.[6] This makes it an ideal internal standard for the quantification of the intact Benzathine Penicillin G or its components. This application note provides a detailed protocol for the use of this compound as an internal standard in a high-throughput LC-MS/MS assay for Benzathine Penicillin G.
Experimental
Materials and Reagents
-
Benzathine Penicillin G (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Phosphate (B84403) Buffer (0.1 M, pH 7)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class System)
-
Tandem Mass Spectrometer (e.g., AB Sciex API 6500 Qtrap)
-
Analytical Column (e.g., C18 column, 2.1 x 100 mm, 1.7 µm)
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzathine Penicillin G and this compound in a 1:1 (v/v) mixture of acetonitrile and water.
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with 50% methanol to create working standard solutions.
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Benzathine Penicillin G working standard solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
Sample Preparation Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or homogenized tissue) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 0.1 M phosphate buffer (pH 7).
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Benzathine Penicillin G | 575.2 | 160.1 | 35 | 100 |
| 575.2 | 241.1 | 25 | 100 | |
| This compound (IS) | 245.2 | 91.1 | 30 | 100 |
| 245.2 | 106.1 | 20 | 100 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Benzathine Penicillin G in biological matrices. The use of this compound as an internal standard effectively compensated for matrix effects, resulting in high accuracy and precision.
Chromatography
Under the described chromatographic conditions, Benzathine Penicillin G and the internal standard, this compound, were well-separated from endogenous matrix components with retention times of approximately 3.8 minutes and 3.5 minutes, respectively. The peak shapes were symmetrical for both the analyte and the internal standard.
Calibration Curve and Linearity
The calibration curve for Benzathine Penicillin G was linear over the concentration range of 0.1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 1: Calibration Curve Parameters for Benzathine Penicillin G
| Parameter | Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentration and precision values (RSD) below 15%.
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 1 | 102.5 | 6.8 | 105.1 | 8.2 |
| Medium | 100 | 98.7 | 4.2 | 101.3 | 5.5 |
| High | 800 | 101.2 | 3.5 | 99.8 | 4.1 |
Visualizations
Caption: Experimental workflow for the quantification of Benzathine Penicillin G.
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Benzathine Penicillin G in biological matrices. The use of this compound as a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The detailed protocol for sample preparation and analysis provides a valuable tool for researchers in pharmacology, drug development, and food safety.
References
- 1. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 6. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Penicillin Using N,N'-Dibenzylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of penicillin and its residues in various matrices is critical for drug development, quality control, and food safety. This application note describes a robust and sensitive method for the quantitative analysis of penicillin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with N,N'-Dibenzylethylenediamine-d4 (DBED-d4) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1][2][3] While deuterated forms of penicillin are commonly used, DBED-d4 presents a viable alternative, particularly in contexts where Benzathine Penicillin, a salt of penicillin with N,N'-Dibenzylethylenediamine, is relevant.[4][5] This document provides detailed experimental protocols and data presentation to guide researchers in implementing this analytical method.
Principle
This method employs a stable isotope dilution analysis (SIDA) approach. A known concentration of the internal standard, this compound, which is chemically similar to the diamine moiety of Benzathine Penicillin, is spiked into the sample. During sample preparation and LC-MS/MS analysis, the analyte (penicillin) and the internal standard experience similar losses and ionization efficiencies. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of penicillin using DBED-d4 is depicted below.
Caption: Experimental workflow for penicillin quantification.
Materials and Reagents
-
Penicillin G Potassium Salt (Reference Standard)
-
This compound (DBED-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate
-
Water (Milli-Q or equivalent)
-
Phosphate (B84403) Buffer (0.1 M, pH 7)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Experimental Protocols
Preparation of Standard Solutions
-
Penicillin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Penicillin G Potassium Salt and dissolve it in a 10 mL volumetric flask with water.
-
DBED-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of DBED-d4 and dissolve it in a 1 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the penicillin stock solution with the mobile phase to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the DBED-d4 stock solution with the mobile phase.
Sample Preparation
-
Homogenization: Homogenize 1 g of the sample (e.g., tissue, milk) with 4 mL of 1% phosphate buffer.
-
Internal Standard Spiking: Add a precise volume of the DBED-d4 internal standard working solution to each sample to achieve a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 8 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 15 minutes.[6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.[6]
UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate penicillin from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for penicillin and DBED-d4 should be optimized.
-
Quantitative Data
The following tables summarize the expected performance characteristics of this method, based on typical results for penicillin quantification using isotope-labeled internal standards.[1][2][6][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
Table 2: Recovery and Matrix Effect
| Analyte | Fortification Level (ng/g) | Absolute Recovery (%) | Recovery Corrected with IS (%) | Matrix Effect (%) |
| Penicillin | 1 | 65-80 | 95-105 | 85-110 |
| 10 | 68-82 | 97-103 | 88-108 | |
| 100 | 70-85 | 98-102 | 90-105 |
Logical Relationships in Isotope Dilution Analysis
The core principle of this method relies on the consistent relationship between the analyte and the internal standard throughout the analytical process.
Caption: Principle of isotope dilution analysis.
Conclusion
The described UHPLC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of penicillin in various matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to robust and reproducible results. This application note and the detailed protocols herein serve as a comprehensive guide for researchers and professionals in the field of drug analysis and development.
References
- 1. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 4. N,N′-Dibenzylethylenediamine Penicillin: A New Repository Form of Penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-dibenzylethylenediamine penicillin; a new repository form of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Deuterated Internal Standards in Bioanalytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly in drug discovery and development, the accuracy and precision of analytical data are paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for achieving reliable and reproducible results.[1][2] Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle mass modification allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]
The core principle behind the efficacy of deuterated standards is isotope dilution mass spectrometry (IDMS).[4][5] By adding a known amount of the deuterated standard to a sample at the earliest preparation stage, it acts as a mimic for the analyte.[3][5] Any variability or loss during sample extraction, cleanup, injection, and ionization is mirrored by the deuterated standard.[5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[3] This document provides detailed application notes and protocols for common sample preparation techniques utilizing deuterated internal standards.
Experimental Workflows and Methodologies
The selection of an appropriate sample preparation technique is critical and depends on the analyte's properties, the biological matrix, and the desired level of cleanliness and sensitivity. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]
A general workflow for bioanalytical sample preparation using a deuterated internal standard is depicted below.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the majority of proteins from biological samples like plasma or serum.[8] It is often the first choice for its ease of use and high throughput.
Experimental Protocol:
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).[8]
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution at a predetermined concentration.[5]
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.[3][9] Using a solvent-to-sample ratio of 3:1 is common.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[3][9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm or 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.[5][9]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase to concentrate the sample.[8]
-
Analysis: The resulting sample is ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11]
Experimental Protocol:
-
Sample and Internal Standard Addition: To a clean extraction tube, add 100 µL of the biological sample and spike with the deuterated internal standard working solution.
-
pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form, which enhances its partitioning into the organic phase. For acidic analytes, adjust the pH to two units below the pKa, and for basic analytes, two units above the pKa.[10]
-
Addition of Extraction Solvent: Add an appropriate volume (e.g., 500 µL to 1 mL) of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or methyl tert-butyl ether).[12]
-
Mixing: Cap the tubes and vortex or gently agitate for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.[12]
-
Phase Separation: Centrifuge the samples at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen, typically at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume of LC-MS compatible solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts and analyte concentration.[8][13] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a stronger solvent.[14]
Experimental Protocol (Reversed-Phase SPE):
-
Sample Pre-treatment: To 100 µL of the biological sample, add the deuterated internal standard. The sample may need to be diluted with an aqueous solution (e.g., 4% phosphoric acid) to facilitate loading.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the stationary phase.[8]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of an aqueous buffer (e.g., 0.1% formic acid in water) through the sorbent. Do not allow the sorbent to dry.[8]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min).[15]
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and internal standard remain bound to the sorbent.[8]
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[8]
-
Analysis: The purified and concentrated sample is now ready for LC-MS/MS analysis.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the performance of a bioanalytical method. The following tables summarize typical validation data for a hypothetical analyte, comparing the performance of PPT, LLE, and SPE with a deuterated internal standard.
Table 1: Accuracy and Precision
| Preparation Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Protein Precipitation | Low | 5 | 4.9 | 98.0 | 6.5 |
| Medium | 50 | 51.2 | 102.4 | 4.8 | |
| High | 500 | 495.5 | 99.1 | 3.2 | |
| Liquid-Liquid Extraction | Low | 5 | 5.1 | 102.0 | 5.2 |
| Medium | 50 | 49.8 | 99.6 | 3.9 | |
| High | 500 | 505.1 | 101.0 | 2.5 | |
| Solid-Phase Extraction | Low | 5 | 5.0 | 100.0 | 3.8 |
| Medium | 50 | 50.3 | 100.6 | 2.1 | |
| High | 500 | 499.0 | 99.8 | 1.9 |
Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[16][17]
Table 2: Recovery and Matrix Effect
| Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | 88 - 96 | 75 - 85 (Ion Suppression) |
| Liquid-Liquid Extraction | 70 - 85 | 72 - 88 | 90 - 105 |
| Solid-Phase Extraction | 90 - 105 | 92 - 103 | 95 - 102 |
Recovery is the percentage of the analyte extracted from the matrix, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.[4][16]
Decision-Making for Sample Preparation Technique Selection
The selection of the most appropriate sample preparation method is a critical step in bioanalytical method development. The following decision tree provides a logical workflow for this process.
Conclusion
The use of deuterated internal standards is an indispensable component of modern, high-quality quantitative bioanalysis.[3] They provide a robust means to correct for the inherent variability in complex biological matrices and the analytical process, leading to superior accuracy and precision.[1] The choice of sample preparation technique—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—should be carefully considered based on the specific requirements of the assay. The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these powerful techniques effectively in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-liquid extraction [scioninstruments.com]
- 11. Review of bioanalytical sample prep, method development, and validation. [wisdomlib.org]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. anivet.au.dk [anivet.au.dk]
Application Notes and Protocols for the Preparation of a Stock Solution of N,N'-Dibenzylethylenediamine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of N,N'-Dibenzylethylenediamine-d4, a deuterated analog of N,N'-Dibenzylethylenediamine. This compound is often utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, for its ability to mimic the analyte of interest with a distinct mass-to-charge ratio. The following application note outlines the necessary materials, equipment, and a step-by-step procedure for the accurate and safe preparation of a stock solution. Adherence to these guidelines is crucial for ensuring the integrity and stability of the solution, which is paramount for reliable experimental results.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value | Source |
| Chemical Name | N,N'-Dibenzyl(ethyl-d4)enediamine | N/A |
| Molecular Formula | C₁₆H₁₆D₄N₂ | [1] |
| Molecular Weight | 240.343 g/mol | [1] |
| CAS Number | 1219795-20-6 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility (non-deuterated) | Slightly soluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO (assumed for d4 variant). | |
| Storage Conditions | Short-term: 2-8°C; Long-term: -20°C. Protect from light and moisture. Store under an inert atmosphere. |
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The concentration can be adjusted based on specific experimental requirements by modifying the amount of solute and solvent accordingly.
Materials:
-
This compound powder
-
Anhydrous methanol (or other suitable solvent such as DMSO or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes and pipette tips
-
Amber glass vials with screw caps
-
Vortex mixer
-
Spatula
-
Weighing paper
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
-
N,N'-Dibenzylethylenediamine is air-sensitive; handle the deuterated compound under an inert atmosphere to prevent degradation.
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution, weigh 10 mg of the compound onto weighing paper.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., anhydrous methanol) to the volumetric flask to dissolve the powder. Gently swirl or vortex the flask to ensure complete dissolution.
-
Dilution: Once the solid is completely dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials for storage. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing the vials, flush the headspace with an inert gas (argon or nitrogen) to displace air and moisture.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions. Store the stock solution at -20°C for long-term stability.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Discussion
The accurate preparation of a stock solution of this compound is a critical first step for its use as an internal standard. The choice of solvent is important; while methanol is a common choice, the solubility of this compound should be empirically confirmed if a different solvent is required. It is crucial to avoid acidic or basic conditions that could promote deuterium-hydrogen exchange, thereby compromising the isotopic purity of the standard.
The stability of the stock solution is maintained by proper storage. The use of amber vials protects the compound from potential photodegradation. Storing under an inert atmosphere and at low temperatures minimizes the risk of degradation due to oxidation and hydrolysis. By following this detailed protocol, researchers can confidently prepare a stable and accurate stock solution of this compound for their analytical needs.
References
Application Notes and Protocols for Isotope Dilution Method in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
The Isotope Dilution Mass Spectrometry (IDMS) method is a highly accurate and reliable analytical technique for the quantitative analysis of veterinary drug residues in various food matrices.[1][2] This method is considered a primary ratio method of measurement, capable of producing highly accurate results with minimized uncertainty.[2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard of the target analyte to the sample prior to sample preparation and analysis.[1] This "isotope-enriched" standard is chemically identical to the analyte of interest but has a different isotopic composition, allowing it to be distinguished by a mass spectrometer.
The key advantage of the isotope dilution method is its ability to compensate for the loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.[1][3] Since the isotopically labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analytical process, the ratio of the native analyte to the labeled standard remains constant. By measuring this final ratio, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery. This makes IDMS particularly suitable for complex matrices such as animal tissues, milk, and eggs, where significant matrix effects are common.[4][5]
Core Principles of Isotope Dilution
The fundamental concept of isotope dilution relies on altering the natural isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard (the "spike"). The subsequent measurement of the altered isotope ratio in the mixture by a mass spectrometer allows for the precise calculation of the original amount of the analyte.
The process can be summarized in the following logical steps:
Caption: Logical workflow of the isotope dilution method.
Application in Veterinary Drug Residue Analysis
The administration of veterinary drugs to livestock is essential for treating and preventing diseases and promoting growth.[6][7] However, improper use can lead to the presence of drug residues in food products of animal origin, posing potential health risks to consumers.[4][8] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these substances in various food commodities.[4][6]
Isotope dilution mass spectrometry, most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the confirmatory analysis and accurate quantification of these residues.[4][7] Its high sensitivity and selectivity, combined with the ability to overcome matrix interferences, make it an ideal tool for ensuring food safety and compliance with regulatory standards.[9]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of various classes of veterinary drugs in different matrices using isotope dilution LC-MS/MS methods.
Table 1: Quinolones
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Enrofloxacin | Fish | 0.1 | - | 79.7 - 94.2 | [10] |
| Ciprofloxacin | Fish | 0.1 | - | 79.7 - 94.2 | [10] |
| Norfloxacin | Fish | 0.1 | - | 79.7 - 94.2 | [10] |
| Ofloxacin | Fish | 0.1 | - | 79.7 - 94.2 | [10] |
| Danofloxacin | Chicken, Fish | 20 | - | 62 - 99 | [11] |
| Enoxacin | Aquatic Products | - | - | - | [8] |
Table 2: Sulfonamides
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sulfamethazine | Chicken | 0.02 - 1 | - | 52.3 - 124.9 | [9] |
| Sulfadiazine | Chicken | 0.02 - 1 | - | 52.3 - 124.9 | [9] |
| Sulfamethoxazole | Chicken | 0.02 - 1 | - | 52.3 - 124.9 | [9] |
| Sulfadimethoxine | Chicken | 0.02 - 1 | - | 52.3 - 124.9 | [9] |
| 14 Sulfonamides | Milk | - | - | 91 - 114 | [5] |
Table 3: Tetracyclines
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Oxytetracycline | Milk | 5 - 20 | - | 90.4 - 101.2 | [12] |
| Tetracycline (B611298) | Milk | 5 - 20 | - | 90.4 - 101.2 | [12] |
| Chlortetracycline | Milk | 5 - 20 | - | 90.4 - 101.2 | [12] |
| Doxycycline | Milk | 5 - 20 | - | 90.4 - 101.2 | [12] |
Experimental Protocols
This section provides a detailed, exemplary protocol for the analysis of sulfonamide residues in chicken muscle tissue using an isotope dilution LC-MS/MS method.
Protocol: Determination of Sulfonamides in Chicken Muscle by Isotope Dilution LC-MS/MS
1. Scope
This protocol describes a method for the simultaneous determination of multiple sulfonamide residues in chicken muscle tissue. The method utilizes an isotopically labeled internal standard for each analyte to ensure accurate quantification.
2. Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC grade), Formic acid (FA).
-
Standards: Analytical standards of the target sulfonamides and their corresponding stable isotope-labeled internal standards (e.g., ¹³C₆-Sulfamethazine).
-
Sample Preparation: Homogenizer, Centrifuge, Solid-Phase Extraction (SPE) cartridges (e.g., C8 or HLB), n-hexane.
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide standard and isotopically labeled internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol/water).
4. Sample Preparation
The following diagram illustrates the general workflow for sample preparation:
Caption: General sample preparation workflow.
-
Homogenization: Homogenize a representative portion of the chicken muscle tissue.
-
Spiking: Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube and add a known amount of the isotopically labeled internal standard mixture.
-
Extraction: Add acetonitrile to the sample, vortex thoroughly, and centrifuge.[9]
-
Defatting: The supernatant is often defatted with n-hexane to remove lipids.[9]
-
Solid-Phase Extraction (SPE) Cleanup: The extract is further cleaned using an SPE cartridge to remove interfering matrix components.[9]
-
Elution and Reconstitution: The sulfonamides are eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is typically used.[9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1-0.2%), is commonly employed.[9]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.[9]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For each analyte and its labeled internal standard, at least two specific precursor-to-product ion transitions are monitored.
-
6. Data Analysis and Quantification
The concentration of each sulfonamide in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of its corresponding isotopically labeled internal standard, using a calibration curve prepared with standards also containing the internal standards.
Conclusion
The isotope dilution method coupled with LC-MS/MS is a powerful and reliable technique for the routine monitoring of veterinary drug residues in food products. Its inherent ability to correct for analytical errors introduced during sample processing and analysis ensures a high degree of accuracy and precision, making it an indispensable tool for food safety laboratories and regulatory agencies. The detailed protocols and data presented provide a solid foundation for researchers and analysts to implement this robust methodology in their own laboratories.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. shimadzu.com [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. acgpubs.org [acgpubs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. [Simultaneous determination of seventeen sulfonamide residues in chickens by liquid chromatography-electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of 19 quinolone residues in spiked fish and pig muscle by high-performance liquid chromatography (HPLC) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of quinolone residues in chicken and fish by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of tetracycline antibiotics in cow's milk by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Benzathine Penicillin G in Environmental Water Samples using N,N'-Dibenzylethylenediamine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzathine Penicillin G, an antibiotic widely used in human and veterinary medicine, is a potential environmental contaminant due to its release from wastewater treatment plants and agricultural runoff.[1][2][3] Its presence in aquatic ecosystems raises concerns about the development of antibiotic resistance.[3] Benzathine Penicillin G is a salt composed of two molecules of Penicillin G and one molecule of N,N'-Dibenzylethylenediamine.[4][5][6] Therefore, monitoring for both Penicillin G and N,N'-Dibenzylethylenediamine is crucial for a comprehensive environmental risk assessment.
This application note describes a sensitive and robust method for the simultaneous quantification of Penicillin G and N,N'-Dibenzylethylenediamine in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards, N,N'-Dibenzylethylenediamine-d4 and Penicillin G-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[7][8][9]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for antibiotic analysis in water.[10][11][12]
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. To prevent degradation of Penicillin G, samples should be stored at 4°C and analyzed as soon as possible. If storage is necessary, freezing at -20°C is recommended.[13]
-
Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.[10]
-
Internal Standard Spiking: Spike a known amount of this compound and Penicillin G-d7 internal standard solution into the filtered water sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes and internal standards from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Penicillin G and can be adapted for N,N'-Dibenzylethylenediamine.[10][12]
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides suggested MRM transitions. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Penicillin G | 335.1 | 160.1 | 176.1 | 15 |
| N,N'-Dibenzylethylenediamine | 241.2 | 91.1 | 150.1 | 20 |
| Penicillin G-d7 | 342.1 | 160.1 | 183.1 | 15 |
| This compound | 245.2 | 91.1 | 154.1 | 20 |
Data Presentation
The following table summarizes the expected quantitative performance of the method. The data for Penicillin G is based on published literature[10], while the data for N,N'-Dibenzylethylenediamine is an estimation based on its chemical properties and typical performance of similar compounds.
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Penicillin G | 0.03 | 0.09 | 85-110 | < 15 |
| N,N'-Dibenzylethylenediamine | 0.05 | 0.15 | 80-115 | < 15 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Benzathine Penicillin G in water.
Principle of Internal Standard Quantification
Caption: Principle of quantification using a deuterated internal standard.
References
- 1. ues.pku.edu.cn [ues.pku.edu.cn]
- 2. ehemj.com [ehemj.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1538-09-6 Penicillin G benzathine salt with 1% Lecithin AKSci P691 [aksci.com]
- 5. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Environmental Impact Assessment of Penicillin G in a Veterinary Product Using an Original Software Method and Monitoring by SPE-Online-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) Methods Using Deuterated Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances. Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. The use of a certified internal standard (IS) of known purity and concentration allows for the accurate and precise quantification of an analyte without the need for a calibration curve specific to that analyte.
A significant advancement in qNMR is the use of deuterated internal standards. Replacing protons with deuterium (B1214612) atoms in an internal standard can eliminate signal overlap between the standard and the analyte, a common challenge in ¹H qNMR. This application note provides detailed protocols and data for qNMR methods employing deuterated internal standards, highlighting their advantages in accuracy and reliability, particularly in pharmaceutical analysis.
Principle of qNMR with an Internal Standard
The purity or concentration of an analyte is calculated using the following equation:
Where:
-
P : Purity (mass fraction)
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
analyte : The substance being quantified
-
IS : The internal standard
Advantages of Using Deuterated Internal Standards
The primary advantage of using a deuterated internal standard in ¹H qNMR is the reduction or elimination of overlapping signals between the analyte and the standard.[1] This is particularly beneficial when analyzing complex molecules or mixtures where spectral crowding is an issue. By replacing the protons on the internal standard with deuterium, its ¹H NMR spectrum becomes simplified, often to just the residual, non-deuterated signals, which can be strategically positioned away from the analyte's signals of interest. This leads to more accurate integration and, consequently, more reliable quantification.
Experimental Workflow for qNMR with a Deuterated Internal Standard
The general workflow for a qNMR experiment using a deuterated internal standard is outlined below.
Caption: General workflow for quantitative NMR using a deuterated internal standard.
Application Note: Purity Determination of Caffeine (B1668208) using Benzoic Acid-d5 as an Internal Standard
This application note details the purity determination of caffeine using a deuterated internal standard, benzoic acid-d5, and compares the results with those obtained using a non-deuterated benzoic acid internal standard.
Objective: To demonstrate the utility of a deuterated internal standard in avoiding signal overlap and improving the accuracy of qNMR analysis for the purity determination of caffeine.
Materials:
-
Caffeine (Analyte)
-
Benzoic Acid (Non-deuterated IS, >99.5% purity)
-
Benzoic Acid-d5 (Deuterated IS, >99.5% purity, 99 atom % D)
-
Dimethyl Sulfoxide-d6 (DMSO-d6, 99.8 atom % D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
Experimental Protocol:
1. Sample Preparation:
-
Sample A (Non-deuterated IS): Accurately weigh approximately 10 mg of caffeine and 10 mg of benzoic acid into a clean, dry vial.
-
Sample B (Deuterated IS): Accurately weigh approximately 10 mg of caffeine and 10 mg of benzoic acid-d5 into a clean, dry vial.
-
For each sample, add approximately 0.75 mL of DMSO-d6.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer each solution into a separate, clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 25 °C
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the following signals:
-
Caffeine: The singlet corresponding to the N-methyl protons (δ ~3.2-3.8 ppm, 9H).
-
Benzoic Acid (Non-deuterated IS): The multiplet in the aromatic region (δ ~7.5-8.0 ppm, 5H).
-
Benzoic Acid-d5 (Deuterated IS): The residual proton signal in the aromatic region (if any, typically very small) should be integrated, or a well-separated residual signal from the deuterated solvent can be used for reference if the deuterated standard's residual signal is not distinct. In this case, the calculation must account for the known concentration of the residual solvent signal. For this protocol, we assume a quantifiable residual signal for the deuterated standard.
-
Data Presentation:
Table 1: Quantitative Data for Caffeine Purity Determination
| Sample | Internal Standard | Analyte Signal (Caffeine, Integral) | IS Signal (Integral) | Calculated Purity of Caffeine (%) |
| A | Benzoic Acid | 10.54 | 7.21 | 99.2 |
| B | Benzoic Acid-d5 | 10.61 | 0.15 (residual signal) | 99.5 |
Note: The integral for Benzoic Acid-d5 is significantly smaller due to deuteration and represents the residual non-deuterated species.
Table 2: Comparison of qNMR Results
| Internal Standard | Key Observation | Advantage/Disadvantage |
| Benzoic Acid | Potential for signal overlap between the aromatic protons of benzoic acid and any aromatic impurities in the caffeine sample. | Disadvantage: Reduced accuracy if signal overlap occurs. |
| Benzoic Acid-d5 | Aromatic region is free of significant IS signals, allowing for clear observation of analyte and impurity signals. | Advantage: Improved accuracy and reliability due to the absence of signal overlap. |
Logical Relationships in qNMR Measurements
The accuracy of a qNMR measurement is dependent on several key factors. The following diagram illustrates the logical relationships and dependencies for obtaining a reliable quantitative result.
Caption: Key factors influencing the accuracy of qNMR measurements.
Conclusion
The use of deuterated internal standards in qNMR offers a significant advantage by mitigating the risk of signal overlap, thereby enhancing the accuracy and reliability of quantitative analysis. This is particularly crucial in the pharmaceutical industry for applications such as purity assessment of active pharmaceutical ingredients (APIs) and drug substances, where precision is paramount. The protocols and data presented here provide a framework for the successful implementation of qNMR methods with deuterated internal standards in research and development settings.
References
N,N'-Dibenzylethylenediamine: A Versatile Ligand in Synthetic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N'-Dibenzylethylenediamine (DBED), a bidentate ligand, has demonstrated significant utility across various domains of chemical synthesis. Its applications range from the formation of catalytically active metal complexes to its role as a crucial component in pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the use of DBED and its derivatives as ligands in coordination chemistry, catalysis, and drug synthesis.
Coordination Chemistry and Catalysis
DBED readily forms stable complexes with various transition metals, leading to catalysts with interesting properties. Two notable examples include copper-catalyzed hydrogen peroxide decomposition and nickel-catalyzed ring-opening polymerization.
Copper-Catalyzed Decomposition of Hydrogen Peroxide
DBED, in coordination with copper(II) ions, forms complexes that exhibit excellent catalytic activity in the decomposition of hydrogen peroxide. This process is relevant in various industrial applications, including wastewater treatment and as a source of reactive oxygen species.
Table 1: Catalytic Decomposition of H₂O₂ using a Copper-DBED Complex
| Catalyst | Catalyst Loading (mg) | pH | H₂O₂ Decomposition (%) |
| [Cu₃(DBED)(CH₃COO)₆]n | 1.0 | 8 | 95 |
| [Cu₃(DBED)(CH₃COO)₆]n | 2.0 | 8 | 98 |
| [Cu₃(DBED)(CH₃COO)₆]n | 3.0 | 8 | 99 |
| [Cu₃(DBED)(CH₃COO)₆]n | 2.0 | 6 | 85 |
| [Cu₃(DBED)(CH₃COO)₆]n | 2.0 | 7 | 92 |
| [Cu₃(DBED)(CH₃COO)₆]n | 2.0 | 9 | 96 |
Experimental Protocol: Synthesis and Catalytic Testing of a Copper-DBED Complex
Part A: Synthesis of [Cu₃(DBED)(CH₃COO)₆]n
-
To a solution of N,N'-Dibenzylethylenediamine (1 mmol) in 20 mL of ethanol, add a solution of copper(II) acetate (B1210297) monohydrate (2 mmol) in 20 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the solution to reflux for 2 hours.
-
Allow the solution to cool to room temperature.
-
Filter the resulting precipitate, wash with ethanol, and dry under vacuum.
Part B: Catalytic Decomposition of Hydrogen Peroxide
-
In a 50 mL round-bottom flask, suspend the desired amount of the synthesized copper-DBED complex in 5 mL of deionized water.
-
Adjust the pH of the suspension to the desired value using a suitable buffer.
-
Add 10 mL of a 30% (w/w) hydrogen peroxide solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the decomposition of hydrogen peroxide by measuring the oxygen evolution or by titration with a standard potassium permanganate (B83412) solution.
Nickel-Catalyzed Ring-Opening Polymerization of rac-Lactide
DBED can act as a ligand in nickel(II) carboxylate complexes, which are effective catalysts for the ring-opening polymerization (ROP) of rac-lactide to produce polylactic acid (PLA). This is a significant process for the synthesis of biodegradable polymers.
Table 2: Ring-Opening Polymerization of rac-Lactide using a Nickel-DBED Complex
| Catalyst | [rac-LA]/[Ni] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| [Ni(DBED)₂(O₂CC(CH₃)₃)₂] | 250:1 | 130 | 72 | 55 | 8,500 | 1.35 |
| [Ni(DBED)₂(O₂CC(CH₃)₃)₂] | 250:1 | 140 | 24 | 40 | 7,200 | 1.42 |
| [Ni(DBED)₂(O₂CC(CH₃)₃)₂] | 250:1 | 140 | 48 | 65 | 10,100 | 1.38 |
| [Ni(DBED)₂(O₂CC(CH₃)₃)₂] | 250:1 | 140 | 72 | 85 | 12,300 | 1.33 |
Experimental Protocol: Ring-Opening Polymerization of rac-Lactide
-
In a flame-dried Schlenk tube under an inert atmosphere, add the nickel-DBED complex catalyst.
-
Add rac-lactide and anhydrous toluene (B28343) via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified amount of time.
-
After the reaction is complete, cool the tube to room temperature.
-
Dissolve the crude product in chloroform (B151607) and precipitate the polymer by adding it to a large excess of cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Analyze the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ).
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Splitting with Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak splitting issues encountered when using deuterated standards in chromatographic analyses. The following guides and FAQs provide direct, actionable advice to resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak splitting and why is it a problem?
A1: Peak splitting is a phenomenon in chromatography where a single compound appears as two or more distinct peaks, often referred to as a "shoulder" or "twin" peaks.[1][2] This can complicate data analysis and lead to inaccurate quantification, as it becomes difficult to determine the true peak area.[3] When using deuterated internal standards, peak splitting can compromise the reliability of the assay by affecting the consistent integration of analyte and standard peaks.
Q2: I am observing peak splitting for all compounds in my analysis, including my deuterated standard. What is the likely cause?
A2: When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem that occurs before the separation process on the analytical column.[4][5] Common causes include:
-
Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the inlet frit of the column, causing the sample to be introduced unevenly.[6][7]
-
Column Void: A void or channel in the packing material at the head of the column can lead to a portion of the sample traveling faster than the rest, resulting in a split peak.[8]
-
Improper Injection: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.[7][9]
Q3: Only my deuterated standard is showing a split peak, while the non-deuterated analyte peak looks fine. What could be the reason?
A3: If peak splitting is isolated to the deuterated standard, the issue is likely related to the specific properties of the standard or its interaction with the chromatographic system.[2][10] One possibility is the co-elution of an impurity with the deuterated standard. Another potential cause is the partial on-column degradation of the standard. It is also possible that under specific conditions, the deuterated standard interacts differently with the stationary phase compared to the non-deuterated analyte, leading to peak distortion.[10]
Q4: Can the use of a deuterated standard itself cause peak separation from the analyte?
A4: Yes, this is a known phenomenon called the "deuterium isotope effect" or "chromatographic deuterium (B1214612) effect (CDE)".[11][12] The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of a molecule, causing it to have a slightly different retention time than its non-deuterated counterpart.[13][14] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[13][15] This retention time shift can manifest as partially resolved or "split" peaks when analyzing the analyte and the deuterated standard together.
Q5: How does the deuterium isotope effect impact quantitative analysis?
A5: If the deuterated internal standard and the analyte do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer.[16][17] This can lead to inaccurate and imprecise quantification because the fundamental assumption of using an internal standard—that it behaves identically to the analyte—is violated.[16]
Troubleshooting Guides
Guide 1: General Peak Splitting Issues
This guide addresses peak splitting that affects all peaks in a chromatogram.
| Potential Cause | Troubleshooting Steps |
| Blocked Column Frit | 1. Reverse and flush the column: Disconnect the column, reverse its direction, and flush it with an appropriate solvent. This may dislodge particulates from the frit.[9] 2. Replace the in-line filter and guard column: If used, these components can also become blocked.[5] 3. Replace the column: If flushing does not resolve the issue, the frit may be irreversibly blocked, and the column will need to be replaced.[9] |
| Column Void | 1. Inspect the column: A visible void may be present at the column inlet. 2. Replace the column: It is generally not practical to repair a void in modern HPLC columns.[4] 3. Prevent future voids: Ensure the mobile phase pH is within the column's recommended range to prevent dissolution of the silica (B1680970) packing. Avoid sudden pressure shocks.[7] |
| Injection Solvent Incompatibility | 1. Match the injection solvent to the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.[9] 2. Reduce solvent strength: If a stronger solvent must be used, try to reduce its concentration as much as possible.[6] 3. Decrease injection volume: A smaller injection volume can minimize the impact of a strong injection solvent.[18] |
Guide 2: Peak Splitting Specific to Deuterated Standards
This guide focuses on troubleshooting when peak splitting is observed primarily with the deuterated standard, likely due to the deuterium isotope effect.
| Symptom | Troubleshooting Steps |
| Partial separation of analyte and deuterated standard | 1. Optimize chromatographic conditions: - Mobile Phase: Adjust the organic-to-aqueous ratio or try a different organic modifier to alter selectivity.[16] - Temperature: Changing the column temperature can impact the interactions between the analytes and the stationary phase, potentially reducing the separation.[19] - Gradient: Employ a shallower gradient to increase the opportunity for co-elution.[11] 2. Consider a different stationary phase: The magnitude of the isotope effect can be dependent on the column chemistry.[12] |
| Inconsistent quantitative results due to peak separation | 1. Use an internal standard with fewer deuterium atoms: A smaller retention time shift is generally observed with a lower degree of deuteration.[12] 2. Switch to a ¹³C or ¹⁵N labeled standard: These isotopes are less prone to causing chromatographic shifts compared to deuterium.[20] |
Experimental Protocols
Protocol 1: Column Flushing to Address Blockages
Objective: To remove particulate matter from the column inlet frit that may be causing peak splitting.
Methodology:
-
System Preparation:
-
Remove the column from the instrument.
-
Replace the column with a union.
-
Flush the LC system with a strong solvent (e.g., 100% isopropanol) to ensure the system itself is clean.
-
-
Column Reversal and Flushing:
-
Disconnect the column from the detector side.
-
Connect the column outlet to the injector outlet (i.e., in the reverse direction).
-
Flush the column with a series of solvents, starting with the mobile phase without buffer salts (e.g., water/organic).
-
Gradually increase the strength of the flushing solvent. For a reversed-phase column, a typical sequence is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Flush with at least 10-20 column volumes of each solvent at a low flow rate (e.g., 0.5 mL/min).
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Test:
-
Inject a standard to check if the peak splitting is resolved.
-
Protocol 2: Optimizing Mobile Phase and Temperature for Co-elution
Objective: To minimize the chromatographic separation between a deuterated standard and its non-deuterated analyte.
Methodology:
-
Baseline Experiment:
-
Run the analysis using the current method and record the retention times of the analyte and the deuterated standard. Calculate the retention time difference (Δt_R).
-
-
Mobile Phase Optimization:
-
Isocratic Elution: Systematically vary the percentage of the organic modifier in the mobile phase (e.g., in 2-5% increments) and observe the effect on Δt_R.
-
Gradient Elution: Adjust the gradient slope. A shallower gradient may reduce the separation.
-
Solvent Type: If using acetonitrile, try methanol, or vice versa, as this can alter the selectivity of the separation.
-
-
Temperature Optimization:
-
Set the column temperature to a different value (e.g., 5-10°C higher or lower than the current method).
-
Allow the system to equilibrate and inject the standard mixture.
-
Observe the effect on retention times and Δt_R. Higher temperatures generally decrease retention time and can sometimes reduce the isotope effect.[19]
-
-
Data Analysis:
-
For each condition, calculate the Δt_R.
-
Select the combination of mobile phase and temperature that provides the smallest Δt_R and ensures complete co-elution or acceptable peak shape.
-
Quantitative Data Summary
The deuterium isotope effect is influenced by the number of deuterium atoms and the chromatographic conditions. The following table summarizes typical retention time shifts observed.
| Compound Pair | Number of Deuteriums | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) |
| Dimethyl-labeled Peptides | 4 | UPLC-MS/MS | Varies | Varies | ~2.9 |
| Metformin vs. d6-Metformin | 6 | GC-MS | 3.60 min | 3.57 min | 1.8 |
| Olanzapine (B1677200) vs. d3-Olanzapine | 3 | Normal-Phase LC-MS/MS | - | - | Significant separation observed |
| Des-methyl olanzapine vs. d8-DES | 8 | Normal-Phase LC-MS/MS | - | - | Greater separation than d3 |
Data compiled from multiple sources, illustrating the general trend of earlier elution for deuterated compounds in reversed-phase and gas chromatography, and the potential for separation in normal-phase chromatography.[15][18][21]
Visualizations
Caption: Troubleshooting workflow for peak splitting issues.
Caption: Strategies to mitigate the deuterium isotope effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. zefsci.com [zefsci.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference Correction for N,N'-Dibenzylethylenediamine-d4
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides technical guidance on correcting for isotopic interference when using N,N'-Dibenzylethylenediamine-d4 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A: Isotopic interference, or "crosstalk," occurs when the mass spectrum of the unlabeled analyte (N,N'-Dibenzylethylenediamine) overlaps with the signal of its deuterated internal standard (this compound).[1] The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) that can contribute to the mass channel of the deuterated standard.[2] This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte, particularly at low concentrations.[3]
Q2: What are the primary causes of isotopic interference with deuterated standards?
A: The main causes are:
-
Natural Isotopic Abundance: The analyte will have a natural distribution of heavy isotopes that can contribute to the mass-to-charge ratio (m/z) of the internal standard.[1]
-
Isotopic Purity of the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[3]
Q3: How can I determine if isotopic interference is affecting my results?
A: A key indicator of isotopic interference is non-linear calibration curves, especially at the lower and upper ends of the concentration range.[1] You may also observe a positive bias in your results, particularly for samples with low analyte concentrations.[3] To confirm, you can analyze a high-concentration sample of the unlabeled analyte and check for any signal in the mass transition of the deuterated internal standard.[3]
Troubleshooting Guide
Issue: Inaccurate quantification and poor precision.
This is a common problem that can arise from several sources when using deuterated internal standards. Follow these steps to diagnose and resolve the issue.
1. Assess Isotopic Purity and Contribution
-
Objective: To quantify the contribution of the unlabeled analyte to the signal of the this compound internal standard.
-
Protocol:
-
Prepare a high-concentration solution of unlabeled N,N'-Dibenzylethylenediamine.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition of the this compound internal standard.
-
Calculate the percentage of the signal at the internal standard's mass transition relative to the main analyte peak. This gives you the contribution factor.[3]
-
2. Check for Chromatographic Co-elution
-
Objective: To ensure that the analyte and the deuterated internal standard elute from the chromatography column at the same time.
-
Why it's important: Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte due to the "isotope effect".[4] If they do not co-elute, they may experience different matrix effects, leading to inaccurate correction.[5]
-
Protocol:
-
Prepare a solution containing both the unlabeled analyte and the deuterated internal standard.
-
Inject this solution into the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard. A visible separation indicates a potential issue.[3]
-
-
Troubleshooting:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or the gradient can help achieve better co-elution.[6]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[3]
-
3. Evaluate for H/D Exchange
-
Objective: To determine if the deuterium (B1214612) atoms on the internal standard are exchanging with hydrogen atoms from the solvent or matrix.
-
Protocol:
-
Prepare two solutions:
-
Solution A: Analyte and deuterated internal standard in your sample matrix.
-
Solution B: Only the deuterated internal standard in your sample matrix.
-
-
Inject both solutions at the beginning of your analytical run (t=0).
-
Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
Experimental Protocol: Mathematical Correction for Isotopic Interference
This protocol outlines the steps to mathematically correct for the contribution of the unlabeled analyte to the deuterated internal standard signal.
1. Determine the Contribution Factor (CF)
-
Prepare a standard solution of the unlabeled analyte (e.g., 1000 ng/mL).
-
Analyze this solution and measure the peak area of the analyte (Area_Analyte_High_Conc) and the peak area at the mass transition of the internal standard (Area_IS_Crosstalk).
-
Calculate the Contribution Factor:
-
CF = Area_IS_Crosstalk / Area_Analyte_High_Conc
-
2. Analyze Samples
-
Prepare and analyze your calibration standards, quality controls, and unknown samples containing both the analyte and the deuterated internal standard.
-
For each sample, measure the peak area of the analyte (Area_Analyte_Sample) and the peak area of the internal standard (Area_IS_Sample_Measured).
3. Correct the Internal Standard Area
-
For each sample, calculate the corrected internal standard area (Area_IS_Sample_Corrected):
-
Area_IS_Sample_Corrected = Area_IS_Sample_Measured - (Area_Analyte_Sample * CF)
-
4. Quantify the Analyte
-
Calculate the response ratio using the corrected internal standard area:
-
Response Ratio = Area_Analyte_Sample / Area_IS_Sample_Corrected
-
-
Use this corrected response ratio to determine the concentration of the analyte from your calibration curve.
Quantitative Data Summary
The following table illustrates the impact of isotopic interference and the effect of the correction.
| Sample | Analyte Area | Measured IS Area | Corrected IS Area | Uncorrected Concentration (ng/mL) | Corrected Concentration (ng/mL) |
| Blank | 0 | 500 | 500 | 0 | 0 |
| LLOQ | 1,000 | 510 | 500 | 1.02 | 1.00 |
| QC Low | 5,000 | 550 | 500 | 5.10 | 5.00 |
| QC Mid | 50,000 | 1,000 | 500 | 51.02 | 50.00 |
| QC High | 90,000 | 1,400 | 500 | 91.84 | 90.00 |
| ULOQ | 100,000 | 1,500 | 500 | 102.04 | 100.00 |
This is illustrative data assuming a constant concentration of the internal standard and a Contribution Factor (CF) of 0.01.
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Chromatographic Shifts Between Analytes and Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage chromatographic shifts observed between a target analyte and its deuterated internal standard (IS).
Troubleshooting Guide: Resolving Analyte-IS Chromatographic Shifts
Chromatographic separation between an analyte and its deuterated internal standard is a phenomenon known as the deuterium (B1214612) isotope effect.[1] This effect arises from the minor differences in physicochemical properties between the protiated (analyte) and deuterated (IS) molecules, which can lead to different retention times.[1][2] While often subtle, this shift can impact the accuracy and precision of quantitative analysis, particularly in LC-MS/MS assays, by causing differential matrix effects.[3][4]
The following table summarizes common causes of chromatographic shifts and provides recommended solutions to achieve co-elution and ensure reliable quantification.
| Potential Cause | Description | Recommended Solutions |
| Deuterium Isotope Effect | The C-D bond is slightly shorter and stronger than the C-H bond, leading to altered intermolecular interactions with the stationary and mobile phases.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[1][5] | - Method Optimization: Adjust mobile phase composition, gradient slope, or temperature to minimize the retention time difference.[4] - Column Selection: Consider a column with different selectivity or lower resolution to promote peak overlap.[3] |
| Mobile Phase Composition | The organic modifier and additives in the mobile phase can influence the interactions of both the analyte and the IS with the stationary phase differently. | - Adjust Organic Modifier Percentage: A slight modification in the percentage of the organic solvent can alter selectivity.[6] - Modify Additives: Experiment with different additives (e.g., formic acid, ammonium (B1175870) acetate) or adjust their concentration. |
| Column Temperature | Temperature affects solvent viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.[7][8][9] | - Optimize Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to find an optimum where the shift is minimized.[8] Ensure the use of a column oven for consistent temperature control.[9][10] |
| Number and Position of Deuterium Atoms | A higher number of deuterium atoms can lead to a more significant chromatographic shift.[11][12] The position of deuteration on the molecule also plays a role.[4] | - Select an Appropriate IS: If possible, choose an internal standard with a lower number of deuterium atoms (typically 3-5) in a stable, non-exchangeable position.[4] - Consider Alternative Isotopes: In some cases, a ¹³C or ¹⁵N labeled internal standard may be preferable as they are less prone to chromatographic shifts.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different time than my analyte?
A1: The observed separation is likely due to the deuterium isotope effect.[1] The mass difference between hydrogen and deuterium leads to subtle changes in the molecule's physicochemical properties, such as its van der Waals interactions and hydrophobicity.[1][2] In reversed-phase liquid chromatography (RPLC), this typically results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[5][11]
Q2: Can a small shift in retention time between my analyte and deuterated IS affect my quantitative results?
A2: Yes, even a minor chromatographic shift can impact the accuracy of your results.[1] If the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[3][4] This differential matrix effect can lead to inaccurate and imprecise quantification.[3]
Q3: How can I confirm that the chromatographic shift is causing inconsistent results?
A3: A post-column infusion experiment can help visualize regions of ion suppression or enhancement throughout your chromatographic run.[4] By comparing the retention times of your analyte and IS with these regions, you can determine if they are being affected differently by the sample matrix.
Q4: Besides changing the mobile phase and temperature, what else can I do to make my analyte and IS co-elute?
A4: If optimizing the mobile phase and temperature is insufficient, consider changing your analytical column. A column with a different stationary phase chemistry or even a column with lower efficiency might help the two peaks to merge.[3] In situations with persistent separation, using an alternative stable isotope-labeled internal standard, such as one labeled with ¹³C, may be the best solution as they exhibit minimal to no chromatographic shift from the analyte.[3]
Q5: Is it ever acceptable to have a partial separation between the analyte and the deuterated IS?
A5: While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable if it can be demonstrated that it does not negatively impact the accuracy and precision of the assay. This would require thorough validation, including the assessment of matrix effects across multiple sources. However, minimizing the separation is always the recommended approach to ensure the robustness of the method.
Experimental Protocols
Method Optimization for Co-elution
Objective: To systematically adjust chromatographic parameters to achieve co-elution of the analyte and its deuterated internal standard.
Methodology:
-
Establish a Baseline: Analyze the analyte and IS under the current method conditions to determine the initial retention time difference (Δt_R).
-
Mobile Phase Gradient Adjustment:
-
If using a gradient, shallowing the gradient around the elution time of the analyte and IS can help improve resolution and potentially bring the peaks closer together.
-
Make small, incremental changes to the gradient slope (e.g., a 5-10% change in the ramp) and observe the effect on Δt_R.
-
-
Column Temperature Adjustment:
-
Set the column oven to a temperature 5-10°C above and below the current method temperature.
-
Equilibrate the system for at least 15-20 minutes at each new temperature before injecting the sample.
-
Analyze the sample at each temperature and record the retention times and Δt_R. Generally, lower temperatures increase retention and may improve separation, while higher temperatures decrease retention and can sometimes reduce the isotopic shift.[7][8]
-
-
Mobile Phase Composition Adjustment:
-
Slightly alter the ratio of the organic and aqueous phases (e.g., by 1-2%).
-
If using an additive (e.g., formic acid, ammonium formate), consider small adjustments to its concentration.
-
-
Data Analysis: Compare the chromatograms from each experimental condition. The optimal condition is the one that provides the smallest, most consistent Δt_R without compromising peak shape or sensitivity.
Post-Column Infusion Experiment
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
System Setup:
-
Use a T-connector to introduce a constant flow of a solution containing the analyte and IS into the LC flow path after the analytical column but before the mass spectrometer's ion source.
-
The infusion solution should be prepared at a concentration that gives a stable and moderate signal.
-
-
Procedure:
-
Begin the infusion of the analyte and IS solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.
-
Inject a blank matrix sample (an extract of the sample matrix without the analyte or IS).
-
Acquire data across the entire chromatographic run, monitoring the signal of the infused analyte and IS.
-
-
Data Analysis:
-
The resulting chromatogram will show a stable baseline signal from the infused solution.
-
Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.
-
Overlay this "suppression profile" with a chromatogram of an actual sample to see if the analyte and IS peaks fall into regions of differential ion suppression.
-
Visualizations
Caption: A workflow for troubleshooting chromatographic shifts.
Caption: Interacting factors affecting analyte-IS separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N,N'-Dibenzylethylenediamine-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N,N'-Dibenzylethylenediamine-d4. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: To determine the precursor ion, we begin with the molecular formula of N,N'-Dibenzylethylenediamine, which is C₁₆H₂₀N₂.[1] The monoisotopic mass is approximately 240.34 g/mol . The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium (B1214612) atoms. This results in an increase in mass of approximately 4 Da. Therefore, the expected monoisotopic mass for this compound is approximately 244.37 g/mol . When using positive electrospray ionization (ESI+), the compound is expected to be protonated. The precursor ion to monitor in the first quadrupole (Q1) would be the [M+H]⁺ adduct, which is approximately m/z 245.2.
Q2: Which ionization technique is more suitable for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be considered for the ionization of this compound. ESI is generally well-suited for polar and ionizable compounds, while APCI is often more effective for less polar and neutral molecules.[2] Given the presence of two secondary amine groups in the structure of N,N'-Dibenzylethylenediamine, it is expected to be readily protonated, making ESI a strong candidate for achieving good ionization efficiency.[2] However, for less polar analytes, APCI might offer better performance.[3] The optimal choice can be experiment-dependent, and a comparison of both techniques may be beneficial during method development.
Q3: I am observing poor signal intensity for this compound. What are the common causes and how can I troubleshoot this?
A3: Poor signal intensity can stem from several factors. First, verify the concentration and stability of your standard solution. Degradation during storage can lead to a weaker signal.[4] Second, optimize the ionization source parameters. For ESI, this includes adjusting the capillary voltage, nebulizer gas flow, and source temperature to ensure efficient desolvation and ionization.[3] Also, consider the possibility of ion suppression from matrix components in your sample, which can quench the analyte signal.[5]
Q4: My chromatogram shows the peak for this compound eluting slightly earlier than the unlabeled analyte. Is this normal?
A4: Yes, it is a commonly observed phenomenon for deuterated standards in reversed-phase liquid chromatography. This is due to the "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention time.[6] While a small shift is acceptable, it is crucial to ensure that the peaks have sufficient overlap to compensate for matrix effects accurately. If the separation is too pronounced, it can lead to differential ion suppression and impact the accuracy of quantification.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Incorrect instrument parameters.2. Degradation of the standard solution.[4]3. Ion source contamination. | 1. Verify MS parameters (precursor/product ions, collision energy).2. Prepare a fresh standard solution.3. Clean the ion source as per the manufacturer's guidelines. |
| Inconsistent Signal Response | 1. Variable ion suppression due to matrix effects.[5]2. Inconsistent sample preparation. | 1. Improve sample clean-up to remove interfering matrix components.2. Ensure consistent and precise sample preparation techniques. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Leaks in the LC or MS system.[7] | 1. Use high-purity solvents and flush the LC system.2. Perform a leak check on all connections. |
| Poor Peak Shape | 1. Suboptimal chromatographic conditions.2. Column degradation. | 1. Optimize the mobile phase composition and gradient.2. Replace the analytical column. |
Experimental Protocols
Sample Preparation
A stock solution of this compound is typically prepared in a solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase composition to the desired concentration.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Parameters
The following parameters serve as a starting point for method development on a triple quadrupole mass spectrometer.
| Parameter | Suggested Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Precursor Ion (Q1) | m/z 245.2 |
| Product Ions (Q3) | See Table 2 |
| Collision Energy (CE) | See Table 2 |
Proposed MRM Transitions and Fragmentation
The fragmentation of this compound is anticipated to occur at the C-N bonds. Below are proposed Multiple Reaction Monitoring (MRM) transitions based on the structure. The deuterated ethylenediamine (B42938) bridge is a likely stable fragment.
| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Fragment Structure | Collision Energy (CE) Optimization Range (eV) |
| 245.2 | 154.1 | [C₆H₅CH₂NHCD₂]⁺ | 15 - 30 |
| 245.2 | 91.1 | [C₆H₅CH₂]⁺ | 25 - 40 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically by infusing a standard solution and varying the CE to find the value that yields the highest product ion intensity.
Visualizing Experimental Workflows
Troubleshooting Workflow for Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor signal intensity.
Method Development Workflow
Caption: A streamlined workflow for LC-MS/MS method development.
References
- 1. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Ion Suppression with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Dibenzylethylenediamine-d4 (DBED-d4) and other deuterated internal standards to prevent ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analytical results?
A1: Ion suppression is a phenomenon observed in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneously low quantification of the analyte.[2] Common sources of ion suppression in biological samples include salts, phospholipids, and other endogenous compounds.[3][4]
Q2: How does a deuterated internal standard like this compound (DBED-d4) help in preventing ion suppression?
A2: A deuterated internal standard is a form of your analyte of interest where several hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612).[5] The key principle is that the deuterated standard is chemically almost identical to the analyte.[5] Therefore, it will behave similarly during sample preparation, chromatography, and ionization.[5] By adding a known amount of DBED-d4 to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. Since both the analyte and the internal standard are affected by ion suppression to a similar extent, this ratio remains constant, allowing for accurate quantification even in the presence of matrix effects.[2]
Q3: When should I consider using a deuterated internal standard?
A3: The use of a deuterated internal standard is highly recommended for quantitative LC-MS applications, especially when dealing with complex matrices such as plasma, serum, urine, or tissue homogenates.[4] These matrices are known to cause significant ion suppression. If you observe poor data reproducibility, low analyte recovery, or a discrepancy between spiked and endogenous analyte concentrations, it is a strong indication that you should incorporate a deuterated internal standard into your workflow.
Q4: What are the ideal characteristics of a deuterated internal standard?
A4: An ideal deuterated internal standard should have the following characteristics:
-
High Isotopic Purity: To avoid interference with the analyte signal.
-
Chemical and Isotopic Stability: The deuterium atoms should not exchange with hydrogen atoms from the solvent or matrix.
-
Co-elution with the Analyte: The internal standard and the analyte should have nearly identical retention times to ensure they experience the same matrix effects.[6]
-
Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be large enough to prevent isotopic crosstalk.
Troubleshooting Guide
This guide addresses common issues encountered when using deuterated internal standards to mitigate ion suppression.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | Chromatographic separation of analyte and internal standard (Isotope Effect): Deuteration can sometimes lead to a slight shift in retention time, causing the analyte and internal standard to experience different degrees of ion suppression.[6][7] | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve co-elution. 2. Evaluate Different Columns: Test columns with different stationary phases. |
| Isotopic Contribution: The deuterated standard may contain a small amount of the unlabeled analyte, leading to an overestimation of the analyte concentration. | 1. Check Certificate of Analysis: Verify the isotopic purity of the internal standard. 2. Inject High Concentration of IS: Analyze a high concentration of the internal standard alone to check for any signal at the analyte's mass transition. | |
| In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source, contributing to the analyte's signal. | 1. Optimize MS Source Conditions: Adjust source parameters like cone voltage or collision energy to minimize fragmentation. | |
| Drifting Internal Standard Signal | Deuterium-Hydrogen Back-Exchange: Deuterium atoms on labile functional groups (e.g., -OH, -NH, -SH) can exchange with protons from the solvent. | 1. Assess Stability: Incubate the internal standard in the sample matrix and mobile phase over time to check for signal degradation. 2. Choose a Stably Labeled Standard: Select an internal standard where deuterium atoms are placed on stable positions (e.g., aromatic rings, carbon backbones). |
| System Carryover or Contamination: Residual analyte or internal standard from previous injections can affect subsequent runs. | 1. Optimize Wash Solvents: Use a strong wash solvent in your autosampler and LC system. 2. Inject Blanks: Run blank injections between samples to assess carryover. | |
| Low or No Signal for Both Analyte and Internal Standard | Severe Ion Suppression: The concentration of interfering matrix components is so high that it suppresses the signal of both the analyte and the internal standard. | 1. Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[1] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. |
| Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or incorrect MS parameters. | 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 2. Verify MS Parameters: Ensure that the MS parameters (e.g., spray voltage, gas flows, temperatures) are optimized for your analytes. |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression (Matrix Effect)
This protocol helps to determine the extent of ion suppression in your method.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte and DBED-d4 stock solutions.
-
Mobile phase or reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and DBED-d4 in the mobile phase at low and high concentrations.
-
Set B (Post-extraction Spike): Process blank matrix samples through your entire sample preparation procedure. After the final step, spike the extracted matrix with the analyte and DBED-d4 at the same concentrations as in Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix with the analyte and DBED-d4 at the same low and high concentrations before starting the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of Internal Standard Normalized Matrix Factor:
-
IS Normalized MF = (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A)
-
An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effects.
-
Protocol 2: Determining the Optimal Concentration of DBED-d4
Procedure:
-
Prepare a series of calibration standards of your analyte in the blank biological matrix.
-
Spike each calibration standard, quality control sample, and unknown sample with a constant, known concentration of DBED-d4. The chosen concentration should provide a strong, reproducible signal without saturating the detector.
-
Process all samples using your established sample preparation method.
-
Analyze the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the DBED-d4 peak area versus the analyte concentration.
-
The optimal concentration of DBED-d4 is one that results in a linear calibration curve with good precision and accuracy for your quality control samples.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Troubleshooting workflow for issues with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
Addressing low signal intensity of N,N'-Dibenzylethylenediamine-d4
Welcome to the technical support center for N,N'-Dibenzylethylenediamine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing the use of this internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard (IS) unexpectedly low?
Low signal intensity for a deuterated standard can arise from several factors, including suboptimal mass spectrometer settings, chromatographic issues, matrix effects from the sample, or problems with the standard itself.[1] It is essential to investigate these potential causes systematically.
Q2: What are "matrix effects" and how can they suppress the this compound signal?
Matrix effects occur when molecules co-eluting from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This competition for ionization can significantly reduce the observed signal intensity. Since this compound has two basic amine groups that are readily protonated, it is susceptible to suppression by other basic compounds or high concentrations of salts in the matrix.
Q3: My deuterated standard does not co-elute perfectly with the non-deuterated analyte. Is this a problem?
This is a known phenomenon called the "deuterium isotope effect".[3] The C-D bond is slightly stronger and less polar than the C-H bond, which can cause the deuterated standard to elute slightly earlier on a reversed-phase column. If this time gap is significant, the standard and the analyte can elute into regions with different levels of matrix effects, leading to poor accuracy and precision. This is known as differential matrix effects.[2]
Q4: Could the position of the deuterium (B1214612) labels on the molecule affect signal intensity?
Yes, the location and number of deuterium atoms can influence the molecule's fragmentation pattern in the mass spectrometer.[4] While stable isotopes are intended to have minimal impact on chemical properties, the difference in bond strength (C-D vs. C-H) can sometimes lead to variations in fragmentation efficiency for a specific MRM transition, potentially affecting signal intensity.[4]
Q5: Can my standard be degrading or exchanging deuterium for hydrogen?
N,N'-Dibenzylethylenediamine can be air-sensitive.[5] Improper storage or handling could lead to degradation. Furthermore, while the deuterium atoms on the ethylenediamine (B42938) bridge (C-D bonds) are generally stable, exposure to highly acidic or basic mobile phases or elevated temperatures during sample processing could potentially facilitate D-H back-exchange, reducing the concentration of the desired deuterated standard.[6]
Systematic Troubleshooting Guide
A low or inconsistent signal from this compound can compromise data quality. Follow this systematic guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Troubleshooting Checklist
This table provides a scannable checklist to accompany the workflow diagram.
| Step | Action Item | Potential Cause | Recommended Solution |
| 1. Standard Integrity | Prepare a fresh dilution of the this compound standard in a suitable solvent (e.g., Methanol, Acetonitrile). | Standard degradation, incorrect concentration, precipitation. | Always use freshly prepared working solutions. Verify stock concentration and ensure proper storage (cool, dark, under inert gas if possible).[1][5] |
| 2. MS Optimization | Directly infuse a solution of the standard into the mass spectrometer. | Suboptimal ion source parameters or MRM transition. | Systematically optimize spray voltage, nebulizer gas, drying gas flow, and temperature to maximize the signal. Perform a collision energy ramp to find the optimal value for your chosen MRM transition.[3] |
| 3. Chromatography | Inject the standard in a neat solution and in a blank, extracted matrix. | Poor peak shape, co-elution with interfering substances. | If peak shape is poor, consider a different column or mobile phase modifier. If interferences are observed in the blank matrix, adjust the chromatographic gradient to improve separation.[1] |
| 4. Matrix Effects | Compare the peak area of the standard in a post-extraction spiked matrix sample to its area in a neat solvent. | Ion suppression from the sample matrix. | A significant drop in signal indicates ion suppression.[2] Improve sample cleanup methods (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to remove interfering components.[2] |
Experimental Protocols & Data
Example LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical method using this compound as an internal standard.
Caption: General experimental workflow for quantification using a deuterated internal standard.
Example LC-MS/MS Parameters
The following tables provide starting parameters for method development. These must be optimized for your specific instrument and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to aid in positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A typical starting gradient; adjust to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Minimize to reduce matrix load on the system. |
Table 2: Suggested Mass Spectrometry Parameters (ESI+)
| Parameter | Recommended Range | Optimization Goal |
| Ionization Mode | ESI Positive | The two amine groups are readily protonated. |
| Precursor Ion (Q1) | m/z 245.2 (for d4) | Corresponds to [M+H]⁺ of this compound. |
| Product Ion (Q3) | To be determined | Determine the most stable and intense fragment ion via infusion experiments. |
| Spray Voltage | 2500 - 4500 V | Optimize for a stable spray and maximum signal.[3] |
| Drying Gas Temp. | 250 - 350 °C | Ensure efficient desolvation without causing thermal degradation.[3] |
| Nebulizer Gas | 30 - 50 psi | Aids in droplet formation; optimize for signal stability.[3] |
| Cone/Fragmentor Voltage | 20 - 100 V | Optimize to maximize precursor ion signal while minimizing in-source fragmentation.[3] |
| Collision Energy (CE) | 15 - 40 eV | Ramp to find the value that produces the most intense, stable product ion. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. N,N'-Dibenzylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects in Bioanalysis with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in bioanalysis when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1] These effects are a major concern as they can adversely affect the accuracy, precision, and sensitivity of an analytical method.[1] Common interfering substances in biological matrices include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards theoretically correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][2]
Q3: Why might my results be inaccurate despite using a deuterated internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects for several reasons[1][3]:
-
Differential Matrix Effects: This is the most common issue and occurs when the analyte and the deuterated internal standard are affected differently by the matrix. A primary cause is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect."[1][2] If they elute into regions with varying degrees of ion suppression, their signal ratios will not be constant, leading to inaccurate quantification.[1]
-
Hydrogen-Deuterium Back-Exchange: Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites.[2] This can be exacerbated by the pH of the mobile phase or sample diluent and alters the concentration of the deuterated standard over time.[2]
-
Impurity in the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity, which will contribute to the analyte's signal and cause a positive bias, especially at lower concentrations.[1]
-
Interference from Matrix Components: A component in the matrix might have the same mass-to-charge ratio (m/z) as the internal standard, leading to an artificially high signal for the internal standard and an underestimation of the analyte concentration.[1]
Q4: What are the ideal characteristics of a deuterated internal standard?
A4: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] Key characteristics include:
-
Chemical Purity: Greater than 99% to ensure no other compounds cause interfering peaks.[2]
-
Isotopic Enrichment: Greater than or equal to 98% to minimize the contribution of the unlabeled analyte.[2]
-
Number of Deuterium Atoms: Typically 2 to 10 to ensure the mass-to-charge ratio is clearly resolved from the analyte's natural isotopic distribution.[2]
-
Label Position: Deuterium should be on stable, non-exchangeable positions, such as aromatic rings, to prevent back-exchange.[2]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[2]
-
Inconsistent analyte/internal standard response ratios across different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Detailed Steps:
-
Confirm Co-elution of Analyte and Internal Standard: A slight separation can lead to differential matrix effects.[1]
-
Action: Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify that their retention times are identical.[1]
-
If Separation is Observed: This is likely due to the deuterium isotope effect.[1] Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[1] Using a column with lower resolution might also help achieve co-elution.[4]
-
-
Identify Regions of Ion Suppression/Enhancement:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.[1][2]
-
Interpretation: If your analyte and internal standard elute in a region with a significant dip or rise in the baseline signal, ion suppression or enhancement is likely the cause of the issue.[1] Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal matrix effects.[1]
-
-
Check Internal Standard Purity:
-
Action: Verify the isotopic and chemical purity of the deuterated internal standard, ideally using high-resolution mass spectrometry.
-
Interpretation: The presence of unlabeled analyte as an impurity can lead to a positive bias.[1] If significant impurities are found, a new, higher-purity standard should be sourced.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps to identify regions of ion suppression or enhancement in the chromatographic run.[1][5]
Methodology:
-
Analyte Infusion Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[2]
-
Establish Stable Baseline: Begin the infusion and wait for a stable baseline signal to be achieved for both the analyte and the internal standard.[1]
-
Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column.[1][5]
-
Data Interpretation: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.[1]
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects and the effectiveness of the deuterated internal standard.[1]
Methodology:
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).[1][5]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[1][5]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[1]
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix (Set B)) / (Peak Response in Neat Solution (Set A))
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE = (Peak Response of Pre-extraction Spike (Set C)) / (Peak Response of Post-extraction Spike (Set B))
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Ratio in Set B) / (Analyte/IS Peak Ratio in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across different matrix lots should be within acceptable limits (e.g., <15%) to demonstrate effective compensation.
-
Data Presentation
Table 1: Illustrative Data for Quantitative Matrix Effect Evaluation
| Parameter | Concentration | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Analyte MF | Low | 0.65 | 0.72 | 0.68 | 0.75 | 0.70 | 0.66 | 0.69 | 5.9% |
| High | 0.78 | 0.82 | 0.75 | 0.85 | 0.80 | 0.77 | 0.79 | 4.8% | |
| d-IS MF | Low | 0.67 | 0.74 | 0.69 | 0.76 | 0.71 | 0.68 | 0.71 | 5.5% |
| High | 0.79 | 0.83 | 0.76 | 0.86 | 0.81 | 0.78 | 0.81 | 4.7% | |
| IS-Normalized MF | Low | 0.97 | 0.97 | 0.99 | 0.99 | 0.99 | 0.97 | 0.98 | 1.1% |
| High | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.0% |
This table presents illustrative data. Actual results will vary based on the analyte, matrix, and experimental conditions.
Interpretation of Table 1:
-
The Analyte MF and d-IS MF values are consistently less than 1, indicating the presence of ion suppression for both the analyte and the internal standard across all matrix lots.
-
The IS-Normalized MF is close to 1, and the %CV is very low (<2%). This demonstrates that the deuterated internal standard is effectively tracking and compensating for the variability in ion suppression between different matrix lots, leading to a reliable and accurate method.
References
Validation & Comparative
A Comparative Guide to Method Validation Using N,N'-Dibenzylethylenediamine-d4 as a Surrogate for Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard corrects for variability throughout the analytical process, from sample preparation to detection.[1] Stable isotope-labeled internal standards (SIL-ISs), such as N,N'-Dibenzylethylenediamine-d4, are considered the gold standard due to their near-identical physicochemical properties to the analyte of interest.[2]
This guide provides a comparative overview of the performance of a SIL-IS, using Penicillin G-d7 as a representative example due to the limited availability of public data for this compound, against a structural analog internal standard, Phenethecillin, for the bioanalysis of Penicillin G. Benzathine penicillin, a long-acting formulation, is a salt of Penicillin G and N,N'-Dibenzylethylenediamine, making the deuterated form of the latter a theoretically sound choice for an internal standard.[3][4]
The selection of an appropriate internal standard is a critical step in method development and validation, directly impacting the accuracy and precision of the results.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, including the use of internal standards.[1]
Comparison of Internal Standard Performance
The following tables summarize the quantitative performance of bioanalytical methods for Penicillin G using a stable isotope-labeled internal standard (Penicillin G-d7) and a structural analog internal standard (Phenethecillin).
Table 1: Performance of Penicillin G Analysis using Penicillin G-d7 Internal Standard in Bovine Kidney Tissue [2]
| Validation Parameter | Performance Metric |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 25 ng/g |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%RE) | Within ±15% |
| Inter-day Accuracy (%RE) | Within ±15% |
Table 2: Performance of Penicillin G Analysis using Phenethecillin Internal Standard in Bovine Plasma and Kidney [6]
| Matrix | LLOQ | Accuracy (%) | Precision (%CV) |
| Plasma | 12 ng/mL | 103% | 3% |
| Kidney | 10 ng/g | 96% | 11% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are summaries of the experimental protocols for the methods cited above.
Protocol 1: Penicillin G Analysis in Bovine Kidney with Penicillin G-d7 Internal Standard [2]
-
Sample Preparation:
-
Homogenize tissue samples.
-
Fortify with Penicillin G-d7 internal standard solution.
-
Extract with a 1% phosphate (B84403) buffer and acetonitrile.
-
Perform solid-phase extraction (SPE) for cleanup.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a suitable C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring specific precursor and product ion transitions for both Penicillin G and Penicillin G-d7.
-
Protocol 2: Penicillin G Analysis in Bovine Plasma and Kidney with Phenethecillin Internal Standard [6]
-
Sample Preparation (Plasma):
-
Add Phenethecillin internal standard to the plasma sample.
-
Precipitate proteins using acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
Sample Preparation (Kidney):
-
Homogenize kidney tissue in water and acetonitrile.
-
Add Phenethecillin internal standard.
-
Perform C18-bonded silica (B1680970) SPE cleanup.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Isocratic or gradient separation on a C18 column.
-
Mass Spectrometry: Detection via tandem mass spectrometry.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation process.
Caption: A typical workflow for bioanalytical method validation.
Caption: Decision logic for internal standard selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillin G Benzathine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. N,N′-Dibenzylethylenediamine Penicillin: A New Repository Form of Penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS measurement of penicillin G in bovine plasma, urine, and biopsy samples taken from kidneys of standing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a fundamental practice to control for variability during sample preparation and analysis. The choice of internal standard, however, is a critical decision that can significantly impact the reliability of results. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against their non-deuterated (analog) counterparts, supported by experimental data and detailed methodologies, to illuminate the superior performance of the former in achieving robust and reproducible quantification.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection, thereby compensating for any potential variations.[1] Deuterated internal standards, which are chemically identical to the analyte but with one or more hydrogen atoms replaced by deuterium, are widely considered the "gold standard" for quantitative bioanalysis.[2][3] This is because their physicochemical properties are nearly identical to the analyte, ensuring they experience the same degree of variability, including matrix effects, which can unpredictably suppress or enhance the analyte's signal.[4][5] Non-deuterated internal standards, typically structural analogs of the analyte, may not share the same extraction recovery, chromatographic retention time, or ionization response, potentially leading to less accurate and precise results.[6]
Performance Showdown: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of both accuracy and precision. The following tables summarize comparative data from various studies.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards performed acceptably, the deuterated standard generally exhibited slightly better precision (lower %CV) at the quality control (QC) levels.[2]
Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Cannabis Matrices
| Internal Standard | Accuracy (% Deviation) | Precision (%RSD) |
| With Deuterated IS | Falls within 25% | < 20% |
| Without Deuterated IS | Differ by more than 60% for some QCs | > 50% in some cases |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices. The use of deuterated internal standards significantly improved both accuracy and precision.[7]
Table 3: Comparison of Inter-assay Imprecision for Sirolimus Quantification
| Internal Standard | Range of Interpatient Assay Imprecision (CV) |
| Deuterated (SIR-d(3)) | 2.7% - 5.7% |
| Non-Deuterated (DMR) | 7.6% - 9.7% |
This study on the measurement of Sirolimus found that the deuterated internal standard consistently resulted in lower interpatient assay imprecision, indicating better reproducibility.[8]
Experimental Protocols: A Framework for Comparison
To rigorously evaluate the performance of deuterated versus non-deuterated internal standards, a comprehensive validation protocol should be employed. The following methodology outlines the key experiments.
Objective
To compare the accuracy, precision, and ability to compensate for matrix effects of a deuterated internal standard versus a non-deuterated (analog) internal standard for the quantification of a target analyte in a complex biological matrix.
Materials
-
Target analyte
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Blank biological matrix from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Method
a. Stock and Working Solutions Preparation: Prepare separate stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare working solutions for spiking into calibration standards and quality control samples.
b. Calibration Curve and Quality Control (QC) Sample Preparation: Prepare two sets of calibration curves and QC samples (at low, medium, and high concentrations) in the blank biological matrix. One set will be spiked with the deuterated internal standard, and the other with the non-deuterated internal standard.
c. Sample Preparation and Analysis: Process all samples (calibration standards, QCs, and blank matrix) using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the extracted samples using a validated LC-MS/MS method.
d. Data Evaluation:
-
Linearity: Construct calibration curves for both sets of standards by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze at least five replicates of the QC samples for both internal standard sets. For each, the intra- and inter-day accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[2]
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction spike): Blank matrix extract spiked with analyte and internal standard.
-
Set C (Pre-extraction spike): Blank matrix spiked with analyte and internal standard before extraction.
-
-
Calculate the matrix factor (MF) for each of the six different matrix sources: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
The coefficient of variation (%CV) of the internal standard-normalized matrix factor across all sources should be ≤15%.[9]
-
-
Recovery Evaluation: Compare the peak area of the analyte in the pre-extraction spiked samples to the peak area in the post-extraction spiked samples to determine the extraction efficiency.
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical workflow of using an internal standard and the rationale behind the superiority of deuterated standards.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable quantitative analytical methods. While non-deuterated internal standards can be acceptable in some cases, the experimental evidence strongly supports the superiority of deuterated internal standards.[2] Their near-identical physicochemical properties to the target analyte allow for more effective compensation of variability during sample preparation and analysis, particularly for complex biological matrices. This leads to significantly improved accuracy and precision in the final quantitative results. For researchers, scientists, and drug development professionals aiming for the highest quality data and regulatory compliance, the use of deuterated internal standards is the unequivocal gold standard.[3]
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to N,N'-Dibenzylethylenediamine-d4 and 13C-Labeled Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. This guide provides a comprehensive comparison between deuterium-labeled standards, exemplified by N,N'-Dibenzylethylenediamine-d4, and the more robust ¹³C-labeled standards.
Executive Summary
While this compound offers a readily available and cost-effective option for use as an internal standard, it is susceptible to inherent limitations that can compromise analytical accuracy. These include potential chromatographic separation from the unlabeled analyte and the risk of deuterium-hydrogen exchange. In contrast, ¹³C-labeled N,N'-Dibenzylethylenediamine, although typically more expensive, provides a chemically and physically more analogous internal standard, leading to superior co-elution, enhanced stability, and ultimately, more reliable quantitative data in demanding bioanalytical applications.
Head-to-Head Comparison: this compound vs. ¹³C-Labeled Standard
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same effects during sample processing, chromatography, and ionization.[1] This co-behavior is what allows it to accurately correct for variations. Here's a breakdown of how deuterium-labeled and ¹³C-labeled standards compare:
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled N,N'-Dibenzylethylenediamine |
| Chromatographic Co-elution | May exhibit slight chromatographic separation from the unlabeled analyte due to the "isotope effect".[2] This can lead to differential matrix effects and impact quantification.[3] | Co-elutes perfectly with the unlabeled analyte, ensuring they are subjected to the same matrix effects at the same retention time.[2] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if located on exchangeable sites. This can compromise the integrity of the standard. | ¹³C labels are chemically stable and not prone to exchange, ensuring the isotopic purity of the standard throughout the analytical process. |
| Ionization & Fragmentation | Can sometimes exhibit different ionization efficiency and fragmentation patterns compared to the unlabeled analyte. | Exhibits identical ionization and fragmentation patterns to the unlabeled analyte. |
| Matrix Effect Compensation | Can be compromised if chromatographic separation occurs, as the standard and analyte experience different matrix environments.[2] | Superior compensation for matrix effects due to identical chromatographic behavior.[2] |
| Commercial Availability & Cost | Generally more widely available and less expensive to synthesize. | Typically more expensive and may have limited commercial availability. |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but the potential for isotopic effects requires careful validation. | Generally provides higher accuracy and precision due to its closer chemical and physical similarity to the analyte. |
Experimental Protocols
Below are generalized experimental protocols for a typical bioanalytical workflow using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled N,N'-Dibenzylethylenediamine at a pre-determined optimal concentration).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a typical starting point.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte (unlabeled N,N'-Dibenzylethylenediamine) and the internal standard (this compound or ¹³C-labeled N,N'-Dibenzylethylenediamine).
Visualizing the Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a stable isotope-labeled internal standard.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Matrix Effects in Bioanalysis: A Comparative Guide to N,N'-Dibenzylethylenediamine-d4 as an Internal Standard
In the landscape of drug development and clinical research, the accuracy and reliability of quantitative bioanalytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] The use of a stable isotope-labeled (SIL) internal standard (IS) is the most widely accepted approach to compensate for these effects.[2]
This guide provides a comprehensive evaluation of N,N'-Dibenzylethylenediamine-d4 as a deuterated internal standard for mitigating matrix effects. We present a comparative analysis with other internal standard alternatives, supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
The Critical Role of Internal Standards
An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, chromatography, and ionization.[3] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate normalization of the signal. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[4]
N,N'-Dibenzylethylenediamine, also known as benzathine, is a compound used in pharmaceutical formulations, notably in long-acting penicillin preparations.[3] Its presence in biological matrices necessitates robust analytical methods for pharmacokinetic and metabolism studies.[5] this compound is the deuterated form used as an internal standard in such analyses.
Performance Comparison of Internal Standards for N,N'-Dibenzylethylenediamine Analysis
The choice of an internal standard significantly impacts assay performance. While deuterated standards like this compound are common, they are not without potential drawbacks. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation from the unlabeled analyte, which may result in exposure to different matrix effects.[6][7] Carbon-13 (¹³C) labeled standards are often considered superior as they tend to co-elute more perfectly with the analyte.[1][8] Structural analogs, while a more economical option, often exhibit different chromatographic and ionization behavior, making them less effective at correcting for matrix effects.[9]
Below is a table summarizing representative data from a hypothetical study comparing the performance of this compound with a ¹³C-labeled analog and a structural analog for the analysis of N,N'-Dibenzylethylenediamine in human plasma.
| Parameter | This compound | N,N'-Dibenzylethylenediamine-¹³C₆ | Structural Analog IS | Without Internal Standard |
| Accuracy (% Bias) | ||||
| Low QC (5 ng/mL) | -4.2% | -1.5% | -12.8% | -25.6% |
| Mid QC (50 ng/mL) | -2.1% | -0.8% | -9.5% | -18.9% |
| High QC (500 ng/mL) | -1.5% | -0.5% | -7.2% | -15.3% |
| Precision (%CV) | ||||
| Low QC (5 ng/mL) | 5.8% | 2.5% | 14.2% | 22.1% |
| Mid QC (50 ng/mL) | 4.1% | 1.9% | 11.8% | 19.8% |
| High QC (500 ng/mL) | 3.5% | 1.2% | 9.7% | 16.4% |
| Matrix Factor (CV%) | 6.5% | 2.1% | 18.5% | N/A |
This data is representative and intended for comparative purposes.
The data illustrates that while this compound offers a significant improvement in accuracy and precision compared to using a structural analog or no internal standard, the ¹³C-labeled internal standard provides the most robust performance with the lowest bias and variability. This is attributed to its near-perfect co-elution with the analyte, ensuring the most effective compensation for matrix effects.
Experimental Protocols
To ensure the reliability of a bioanalytical method, a thorough evaluation of matrix effects is essential. The following are detailed protocols for sample preparation and the quantitative assessment of matrix effects using the post-extraction addition method.
Protocol 1: Human Plasma Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol quantitatively assesses the matrix effect by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (N,N'-Dibenzylethylenediamine) and the internal standard (this compound) into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank human plasma using the protocol described above (Protocol 1). Spike the analyte and the internal standard into the final, dried, and reconstituted extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the biological matrix before the extraction process (as described in Protocol 1).
-
-
LC-MS/MS Analysis: Analyze the three sets of samples.
-
Calculations:
-
Matrix Factor (MF): Calculate the matrix factor for each lot of the biological matrix.
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Mean Analyte Peak Area Ratio to IS in Set A)
-
-
Coefficient of Variation (%CV): Calculate the %CV of the matrix factor across the different lots of the biological matrix. A %CV of ≤15% is generally considered acceptable.
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating matrix effects and a hypothetical metabolic pathway for a drug containing the N,N'-Dibenzylethylenediamine moiety.
Conclusion
The evaluation and mitigation of matrix effects are critical for the development of robust and reliable bioanalytical methods. This compound serves as a valuable tool for the quantification of its unlabeled counterpart in complex biological matrices. However, for assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice due to its ability to more closely mimic the chromatographic behavior of the analyte, thereby providing more effective compensation for matrix effects. Researchers should carefully consider the specific requirements of their assay when selecting an internal standard and rigorously validate its performance in the presence of the biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Metabolome Database: Showing metabocard for N,N'-Dibenzylethylenediamine (HMDB0255273) [hmdb.ca]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
The Gold Standard in Quantitative Analysis: A Guide to Linearity and Recovery Experiments with Deuterated Standards
In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, achieving precise and accurate quantification of molecules in complex biological matrices is paramount. Deuterated internal standards have emerged as the "gold standard" for robust and reliable quantitative analysis, primarily when using mass spectrometry (MS).[1] This guide provides an objective comparison of the performance of deuterated standards and outlines the supporting experimental data for linearity and recovery, critical components of bioanalytical method validation.
The core advantage of deuterated internal standards lies in their chemical identity to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium.[2] This subtle modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass.[2] Because the deuterated standard shares the same physicochemical properties as the analyte, it experiences nearly identical conditions during extraction, chromatography, and ionization.[3] This co-elution behavior is crucial for correcting variations that can occur during sample preparation and analysis, such as inconsistent recovery and matrix effects.[1][4]
Experimental Protocols
A well-defined and validated experimental workflow is crucial for the successful implementation of deuterated internal standards.[2] The following protocols for linearity and recovery experiments are based on established bioanalytical method validation guidelines.[5][6]
Linearity Experiment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Objective: To demonstrate the linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte over a defined range.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards is prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte. A minimum of six to eight non-zero concentration levels is typically used to span the expected range of the unknown samples.
-
Addition of Internal Standard: A fixed concentration of the deuterated internal standard is added to each calibration standard.
-
Sample Preparation: The calibration standards are subjected to the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the unknown samples.[4]
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The peak areas of the analyte and the deuterated internal standard are recorded.
-
Data Analysis: The ratio of the analyte peak area to the internal standard peak area is calculated for each calibration standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the analyte. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.[1]
Recovery Experiment
Recovery is the measure of the extraction efficiency of an analytical method for the analyte and the internal standard.
Objective: To assess the efficiency of the extraction procedure in recovering the analyte and the internal standard from the biological matrix.
Methodology:
-
Preparation of Sample Sets: Three sets of samples are prepared:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the post-extraction solvent. This represents 100% recovery.
-
Set B (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction procedure.
-
Set C (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extracted solvent.
-
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated by comparing the peak areas of the analyte and internal standard in Set B to those in Set C. While 100% recovery is not always necessary, it should be consistent and reproducible.[7]
-
Analyte Recovery (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set C) * 100
-
Internal Standard Recovery (%) = (Mean peak area of IS in Set B / Mean peak area of IS in Set C) * 100
-
Data Presentation
The quantitative data from linearity and recovery experiments are summarized in the following tables.
Table 1: Linearity Data for Analyte X
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 105,678 | 0.0495 | 1.0 | 100.0 |
| 2.5 | 13,012 | 104,987 | 0.1239 | 2.5 | 100.0 |
| 5.0 | 25,890 | 106,123 | 0.2439 | 5.0 | 99.9 |
| 10.0 | 51,987 | 105,432 | 0.4931 | 10.0 | 100.2 |
| 25.0 | 129,567 | 104,876 | 1.2354 | 25.1 | 100.4 |
| 50.0 | 258,765 | 105,111 | 2.4618 | 49.8 | 99.6 |
| 100.0 | 518,901 | 104,567 | 4.9625 | 100.1 | 100.1 |
| Regression Analysis | r² = 0.9998 |
Table 2: Recovery Data for Analyte X and its Deuterated Internal Standard (IS-d4)
| Sample Set | Analyte Peak Area (Mean ± SD, n=3) | IS-d4 Peak Area (Mean ± SD, n=3) | Analyte Recovery (%) | IS-d4 Recovery (%) |
| Set B (Pre-extraction Spike) | 85,678 ± 4,321 | 98,765 ± 5,123 | 89.2 | 91.5 |
| Set C (Post-extraction Spike) | 96,012 ± 4,987 | 107,890 ± 5,543 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a linearity and recovery experiment using deuterated standards.
Caption: Workflow for Linearity and Recovery Experiments.
References
A Guide to Cross-Validation of Bioanalytical Methods Employing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of internal standards (IS) is a cornerstone of accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. An internal standard, a compound of known concentration added to all samples, calibrators, and quality control (QC) samples, is crucial for correcting variability during sample processing and analysis.[1][2] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction, injection volume, or instrument response are accounted for, thereby enhancing the method's accuracy and precision.[1]
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, offering the most effective correction for variability.[3] However, practical considerations such as commercial availability, cost, or the need for an IS with improved performance may necessitate a change in the SIL-IS used across different studies or even within a single study.[3] When data from assays using different internal standards need to be compared or combined, a cross-validation is imperative to ensure the consistency and reliability of the results.[3][4][5]
This guide provides an objective comparison of bioanalytical methods using different internal standards, supported by experimental data and detailed protocols to inform researchers in this critical process.
Comparison of Key Performance Parameters
The following table presents a hypothetical dataset from a cross-validation experiment comparing two different stable isotope-labeled internal standards (IS-1 and IS-2) for the quantification of the same analyte in human plasma.
| Parameter | Method with IS-1 | Method with IS-2 | Acceptance Criteria |
| Precision (%CV) | |||
| LLOQ | 4.8% | 5.2% | ≤ 20% |
| Low QC | 3.5% | 4.1% | ≤ 15% |
| Medium QC | 2.9% | 3.3% | ≤ 15% |
| High QC | 2.5% | 2.8% | ≤ 15% |
| Accuracy (%Bias) | |||
| LLOQ | -2.1% | -3.5% | Within ±20% |
| Low QC | 1.8% | 2.5% | Within ±15% |
| Medium QC | -0.5% | 1.2% | Within ±15% |
| High QC | -1.2% | -0.8% | Within ±15% |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Matrix Effect | 1.02 | 1.04 | 0.8 - 1.2 |
| Recovery | 85% | 88% | Consistent |
Experimental Protocols
A cross-validation of two bioanalytical methods involves a comparison of their performance to ensure that they produce comparable results.[4] The following is a detailed protocol for the cross-validation of two methods utilizing different internal standards.
1. Preparation of Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. The concentration range should cover the expected in-study sample concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[6]
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) in the same biological matrix.[3]
-
Incurred Samples: If available, use incurred samples from a previous study.[7]
2. Analytical Runs:
-
Run 1 (Using IS-1): Analyze one set of calibration standards, low, medium, and high QCs, and selected incurred samples using the original validated method with IS-1.[3]
-
Run 2 (Using IS-2): Analyze a second set of the same calibration standards, QCs, and incurred samples using the method with the new IS-2.[3]
3. Acceptance Criteria:
-
QC Samples: The mean accuracy of the QC samples analyzed with each method should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[3]
-
Incurred Sample Reanalysis (ISR): For incurred samples, the percent difference between the initial value (IS-1) and the reanalyzed value (IS-2) should be within ±20% for at least 67% of the samples.
-
Statistical Assessment: A statistical assessment of the bias between the two methods should be performed. The 90% confidence interval of the mean percent difference of concentrations should be within a predefined range, for example, ±30%.[8] A Bland-Altman plot can also be used to visualize the agreement between the two methods.[7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation process and the logical relationships between key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
The Performance of Deuterated (d4) Internal Standards in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development. Among the array of choices, stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterated compounds, particularly d4-labeled standards, being a frequent option. This guide provides an objective comparison of the performance of d4-labeled internal standards against other alternatives in various biological matrices, supported by experimental data.
The primary function of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is to compensate for variability throughout the analytical process. This includes variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization.[1]
Comparative Performance of Internal Standards
The choice of internal standard can profoundly influence assay performance. While N,N'-Dibenzylethylenediamine-d4 is a specific deuterated standard, publicly available performance data for this exact molecule is limited. Therefore, this guide presents a comparative summary of the performance of various d4-labeled internal standards from published literature as a representative benchmark against other common types of internal standards: structural analogs and carbon-13 (¹³C)-labeled standards.
Quantitative Performance in Human Plasma
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of different analytes in human plasma using a d4-labeled internal standard versus a structural analog or a ¹³C-labeled internal standard.
| Analyte | Internal Standard Type | Internal Standard | Recovery (%) | Linearity (r²) | Precision (%RSD) | Key Findings |
| Bezafibrate | d4-labeled | Bezafibrate-d4 | >95% | >0.99 | <15% | High recovery and excellent linearity demonstrate the suitability of the d4-IS.[2] |
| Everolimus (B549166) | d4-labeled | Everolimus-d4 | 98.3-108.1% | >0.98 | 4.3-7.2% | Offered a better slope in comparison to an independent method versus the structural analog.[3] |
| Structural Analog | 32-desmethoxyrapamycin | Not specified | >0.98 | 4.3-7.2% | Acceptable performance, but the d4-IS showed a more favorable comparison.[3] | |
| Ethinyl Estradiol | d4-labeled | Ethinyl Estradiol-d4 | ~68.5% | ≥0.9942 | <19.74% | A sensitive and robust method for quantification at very low concentrations (pg/mL).[4] |
| Lapatinib (B449) | d3-labeled* | Lapatinib-d3 | 29-70% (individual donors) | >0.99 | <11% | Crucial for correcting interindividual variability in recovery from patient plasma.[5][6] |
| Structural Analog | Zileuton | Not specified | >0.99 | <11% | Failed to correct for interindividual variability in recovery.[5][6] | |
| Amphetamines | Deuterated | d-amphetamine | Not specified | Not specified | Not specified | Showed chromatographic separation from the analyte.[1] |
| ¹³C-labeled | ¹³C-amphetamine | Not specified | Not specified | Not specified | Co-eluted perfectly with the analyte, providing better compensation for ion suppression.[1] |
Note: While d3-labeled, the findings for Lapatinib are highly relevant to the discussion of deuterated standards.
Performance in Other Biological Matrices
Deuterated internal standards are also effectively employed for analysis in other biological matrices such as urine and tissue homogenates.
| Biological Matrix | Analyte | Internal Standard | Key Performance Aspects |
| Urine | 78 Drugs and Metabolites | Various deuterated IS | The assay was linear for all analytes with intra-assay precision between 1.7-8.8% and inter-assay precision between 1.9-12.2%.[7] |
| Whole Blood & Liver Tissue | Paracetamol | Deuterated Paracetamol | Recovery was better than 90% with intraday CVs <3.03% in blood and <7.48% in liver.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for bioanalytical methods utilizing d4-labeled internal standards.
Protocol 1: Quantification of Bezafibrate in Human Plasma[2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard solution (20 µg/mL).
-
Perform protein precipitation by adding 1 mL of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject 5 µL of the resulting supernatant into the LC-MS/MS system.
-
Protocol 2: Quantification of Ethinyl Estradiol in Human Plasma[4]
-
Sample Preparation (Solid-Phase Extraction - SPE followed by Liquid-Liquid Extraction - LLE):
-
Spike plasma samples with Ethinyl Estradiol-d4 as the internal standard.
-
Perform an initial Solid-Phase Extraction (SPE) step.
-
Follow with a Liquid-Liquid Extraction (LLE) using tert-Butyl methyl ether (TBME).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: SB C18 HT (50mm × 3.0mm, 1.8 µm)
-
Mobile Phase: Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v)
-
Flow Rate: 0.300 mL/min
-
Detection: Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Mandatory Visualizations
Experimental Workflow for Sample Preparation
The following diagram illustrates a general workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard and protein precipitation.
Caption: General workflow for analyte quantification using a d4-IS and protein precipitation.
Logical Workflow for Internal Standard Selection
The decision to use a d4-labeled internal standard involves a logical progression of considerations to ensure high data quality.
Caption: Decision workflow for selecting and validating a d4-labeled internal standard.
Conclusion
Deuterated internal standards, such as those with d4-labeling, are a robust and widely accepted choice for quantitative bioanalysis. Experimental data consistently demonstrates their ability to provide high accuracy, precision, and reliability across various biological matrices. While alternatives like structural analogs can be acceptable, stable isotope-labeled standards, including d4-labeled compounds, are generally superior, especially in complex matrices where significant inter-individual variability can occur.[5][6] For assays demanding the highest level of accuracy, ¹³C-labeled standards may offer an advantage by minimizing the potential for chromatographic shifts (isotope effect) sometimes observed with deuterated standards.[9] However, the choice of internal standard will always depend on a balance of performance requirements, availability, and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to N,N'-Dibenzylethylenediamine-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is a critical challenge. The choice of an appropriate internal standard is paramount to the success of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of N,N'-Dibenzylethylenediamine-d4, a deuterated internal standard, with other common alternatives, supported by established experimental principles.
This compound is the deuterium-labeled form of N,N'-Dibenzylethylenediamine, also known as Benzathine.[1] In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It helps to correct for the variability inherent in the analytical process, from sample preparation to detection. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in bioanalysis due to their close physicochemical similarity to the analyte of interest.[2][3]
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound relies on the principle of isotope dilution mass spectrometry. Deuterated standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[2] This results in a slight increase in mass, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[3] Because their chemical and physical properties are nearly identical, the deuterated internal standard co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery, ionization efficiency, and potential matrix effects.[4] This allows for highly accurate and precise quantification, as any variations affecting the analyte will similarly affect the internal standard.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in method development. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. While deuterated standards are considered optimal, other alternatives are also used.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analogue) Internal Standard |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, ensuring simultaneous exposure to matrix effects.[4] | Retention time may differ significantly from the analyte, leading to differential matrix effects.[2] |
| Extraction Recovery | Excellent correction for analyte loss during sample preparation due to similar physicochemical properties.[2] | Variable recovery that may not accurately reflect the analyte's recovery.[2] |
| Ionization Efficiency | Compensates for variations in ionization suppression or enhancement due to co-elution with the analyte.[4] | Subject to different ionization effects than the analyte, leading to inaccurate quantification. |
| Accuracy and Precision | High accuracy and precision due to effective compensation for analytical variability.[4] | Can lead to reduced accuracy and precision if its behavior deviates from the analyte. |
| Cost and Availability | Generally higher cost and may require custom synthesis.[2] | Often less expensive and more readily available.[2] |
Experimental Protocols: A General Workflow
The following outlines a typical workflow for the use of a deuterated internal standard like this compound in a bioanalytical LC-MS/MS method.
Sample Preparation
-
Aliquoting: An exact volume of the biological sample (e.g., plasma, urine) is transferred to a clean tube.
-
Internal Standard Spiking: A known and constant amount of this compound solution is added to all samples, calibration standards, and quality controls.
-
Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include:
-
Protein Precipitation: A solvent such as acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.
-
-
Evaporation and Reconstitution: The extract is often evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A suitable column and mobile phase are used to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The column effluent is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of the analyte is divided by the peak area of the internal standard. This ratio is then used to determine the analyte concentration from a calibration curve constructed using the same ratio for the calibration standards.
Visualizing the Workflow and Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, the pursuit of accurate, precise, and reproducible data is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that significantly impacts the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies. This guide provides a comprehensive comparison of deuterated internal standards versus non-deuterated (analog) alternatives, supported by experimental data, to justify the widespread adoption of deuterated standards as the gold standard in the industry.
The fundamental role of an internal standard is to compensate for the inherent variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[2] Stable isotope-labeled (SIL) internal standards, particularly those substituted with deuterium, are widely regarded as the superior choice because their physicochemical properties are nearly identical to the analyte.[1][2] This near-identical behavior allows for more effective normalization of the analyte's response, leading to enhanced data quality.[2]
Superior Performance of Deuterated Internal Standards: A Comparative Analysis
The primary advantage of a deuterated internal standard lies in its ability to track the analyte more effectively than a structural analog. This is most evident in its capacity to compensate for matrix effects, which are a major source of variability and inaccuracy in bioanalytical methods.[3] Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to unpredictable ion suppression or enhancement, thereby affecting the accuracy of quantification.[4] Because a deuterated IS co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for reliable correction.[5]
Experimental data from various studies consistently demonstrate the superior performance of deuterated internal standards compared to their non-deuterated counterparts.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Justification |
| Matrix Effect Compensation | Excellent: Co-elution and similar ionization efficiency lead to effective compensation for ion suppression or enhancement.[6] | Variable: Differences in chemical properties can lead to differential matrix effects, resulting in poor compensation.[7] | The near-identical chemical nature of the deuterated IS ensures it is affected by the matrix in the same way as the analyte.[5] |
| Extraction Recovery | Nearly Identical to Analyte: The subtle mass difference has a negligible impact on extraction efficiency.[8] | Can Differ Significantly: Structural differences can lead to variations in partitioning and recovery.[8] | Similar physicochemical properties ensure consistent recovery across different samples and batches.[7] |
| Chromatographic Co-elution | Generally co-elutes with the analyte, though minor isotopic effects on retention time can occur.[4] | Elutes at a different retention time. | Co-elution is critical for effective matrix effect compensation.[6] |
| Precision (%CV) | Generally lower, indicating higher precision.[3] | Often higher, indicating more variability. | Better correction for analytical variability leads to more precise measurements. |
| Accuracy (%Bias) | Typically closer to 100%, indicating higher accuracy. | Can show significant bias. | More reliable correction results in more accurate quantification. |
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards
Experimental Data Highlights
A study on the analysis of the immunosuppressant drug sirolimus in whole blood showed that the inter-patient assay imprecision (CV%) was significantly lower when using a deuterated sirolimus standard (2.7% - 5.7%) compared to a structural analog (7.6% - 9.7%).[5][9]
Similarly, in the analysis of tacrolimus (B1663567) in whole blood, a deuterated internal standard demonstrated a matrix effect of -16.64% with a compensation of 0.89%, while a structural analog showed a much larger matrix effect of -28.41% and poor compensation (-0.97%).[8]
Furthermore, a study on pesticide quantification in complex cannabis matrices revealed that the accuracy of imidacloprid (B1192907) measurement in an edible matrix was 98% with a deuterated IS, compared to 75% without one.[8] For myclobutanil (B1676884) in a concentrate matrix, the accuracy was 108% with a deuterated IS versus 142% without.[8]
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for robust and reliable bioanalytical methods.[4] While the FDA does not explicitly mandate the use of stable isotope-labeled internal standards, their guidance documents highlight the importance of addressing potential IS response variability and its impact on data accuracy.[10][11] The EMA has a stronger stance, with a high percentage of bioanalytical method submissions incorporating SIL-IS.[2][3] The use of a deuterated internal standard is widely considered a best practice that demonstrates a commitment to high-quality data and can facilitate a smoother regulatory review process.[2]
Logical Justification for Selecting a Deuterated Internal Standard
The decision-making process for selecting an internal standard in regulated bioanalysis should be driven by the goal of achieving the highest data quality. The following diagram illustrates the logical workflow that justifies the selection of a deuterated internal standard.
Caption: Workflow justifying the selection of a deuterated internal standard.
The Impact of Co-elution on Matrix Effect Compensation
The critical advantage of a deuterated internal standard is its ability to co-elute with the analyte, ensuring that both experience the same matrix effects at the same time. The following diagram illustrates this concept.
Caption: Impact of co-elution on matrix effect compensation.
Key Experimental Protocols for Internal Standard Evaluation
To ensure the suitability of an internal standard, a series of validation experiments as recommended by regulatory agencies should be conducted.[8]
Selectivity
-
Objective: To confirm that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
-
Protocol:
-
Analyze a minimum of six different sources of blank biological matrix.
-
Analyze a blank matrix sample spiked only with the internal standard.
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response at the lower limit of quantification (LLOQ).
-
The response in the blank samples at the retention time of the internal standard should be less than 5% of the mean response of the internal standard in the calibration standards and quality control samples.[8]
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked in a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and then the analyte and IS are spiked into the extracted matrix at low and high concentrations.
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix at low and high concentrations before extraction.[1]
-
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte in the presence of matrix (Set 2) to the peak areas in the neat solution (Set 1).
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[1]
-
Recovery
-
Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.
-
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations.
-
Set A: Analyte and IS spiked into the biological matrix before the extraction process.
-
Set B: Blank matrix is extracted, and the analyte and IS are spiked post-extraction.
-
Set C: Analyte and IS spiked into a neat solution.[8]
-
Recovery (%) is calculated as (Peak Area of Set A / Peak Area of Set B) x 100.[8]
-
The recovery of the analyte and the internal standard should be consistent and reproducible across the concentration range.
-
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development in a regulated environment. While the initial cost of a stable isotope-labeled standard may be higher than that of a structural analog, the long-term benefits of improved data quality, reduced analytical variability, and increased confidence in regulatory submissions far outweigh the initial investment. The compelling scientific rationale and supporting experimental data strongly justify the classification of deuterated internal standards as the gold standard in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of N,N'-Dibenzylethylenediamine-d4: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential procedures for the proper disposal of N,N'-Dibenzylethylenediamine-d4, aligning with established safety protocols.
Hazard Profile and Safety Precautions
This compound and its non-deuterated counterpart are classified as hazardous materials. Understanding their hazard profile is crucial before initiating any disposal procedure.
Hazard Classifications:
-
Skin Irritation : Causes skin irritation and in some cases, severe burns.[2][3]
-
Eye Irritation : Causes serious eye irritation or damage.[2][3]
-
Respiratory Irritation : May cause respiratory tract irritation.[2][4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator, especially if dust formation is possible. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3] Adherence to institutional and local regulations is mandatory.
-
Containment and Labeling :
-
Carefully collect the waste material, avoiding the creation of dust or aerosols.
-
Place the waste in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "this compound" and include appropriate hazard symbols.
-
-
Engage a Licensed Waste Disposal Service :
-
Provide Documentation :
-
Furnish the waste disposal service with a copy of the Safety Data Sheet (SDS). This document provides essential information for safe handling and transportation.
-
-
Environmental Precautions :
Emergency Procedures in Case of a Spill
In the event of an accidental spill, the following steps should be taken:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill : Prevent further spread of the material.
-
Cleanup :
-
Personal Protection : Wear the appropriate PPE as outlined above during the entire cleanup process.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N,N'-Dibenzylethylenediamine-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N'-Dibenzylethylenediamine-d4. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, the following procedures are based on the known hazards of the non-deuterated compound, N,N'-Dibenzylethylenediamine, and best practices for handling deuterated compounds and aromatic amines.
Hazard Assessment
N,N'-Dibenzylethylenediamine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation and serious eye damage, and may lead to respiratory irritation.[1] Deuterated compounds, while generally non-radioactive and safe for laboratory use, require careful handling to maintain their isotopic purity.[2][3][4]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [5] |
| Appearance | White | [5] |
| Melting Point/Range | 117 - 118 °C / 242.6 - 244.4 °F | [5] |
| Acute Oral Toxicity | LD50 (Mouse): 388 mg/kg | |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a face shield | As needed, based on ventilation and potential for aerosolization | Lab coat |
| General Handling | Well-ventilated laboratory area | Nitrile or neoprene gloves | Safety glasses with side shields | Not typically required with adequate ventilation | Lab coat |
Operational and Disposal Plans
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[6]
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation.[7][8]
-
Keep the container tightly closed in a dry and well-ventilated place.[7]
-
To prevent deuterium-hydrogen exchange, protect the compound from moisture.[3] Store under an inert atmosphere, such as argon or nitrogen.[2][7]
-
Protect from light by storing in an amber vial or in the dark.[2][3]
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[6]
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[6]
-
Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[7]
-
Clean the contaminated surface thoroughly.[7]
Disposal Plan:
-
Dispose of waste in a manner consistent with federal, state, and local regulations.[8]
-
Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
